BIX02188
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPXKFOFEXJMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094614-84-2 | |
| Record name | BIX-02188 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIX-02188 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BIX02188: A Selective MEK5 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BIX02188 is a potent and selective small-molecule inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), also known as MAP2K5. As a critical component of the MEK5/ERK5 signaling pathway, MEK5 plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in several diseases, notably in cancer, making MEK5 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed protocols for its use in key experimental assays.
Core Properties of this compound
This compound exerts its biological effects by directly inhibiting the catalytic activity of MEK5. This, in turn, prevents the phosphorylation and subsequent activation of its primary downstream substrate, Extracellular signal-regulated kinase 5 (ERK5). The inhibition of the MEK5/ERK5 cascade disrupts the downstream signaling events, including the transcriptional activity of Myocyte enhancer factor 2C (MEF2C), a key transcription factor regulated by this pathway.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions |
| MEK5 | 4.3[1] | Catalytic assay with purified, baculovirus-expressed GST-MEK5.[1] |
| ERK5 | 810[1] | Catalytic activity assay. |
Table 2: Selectivity Profile of this compound against Other Kinases
| Kinase | IC50 (µM) |
| MEK1 | >6.3[1] |
| MEK2 | >6.3[1] |
| ERK1 | >6.3[1] |
| ERK2 | Not inhibited[1] |
| p38α | 3.9[1] |
| JNK2 | >6.3[1] |
| TGFβR1 | 1.8[1] |
| EGFR | >6.3[1] |
| STK16 | >6.3[1] |
Note: While this compound demonstrates high selectivity for MEK5 over closely related kinases, comprehensive kinome-wide screening data with quantitative inhibition values is not publicly available. Off-target effects on kinases such as Src have been reported.[2]
Signaling Pathway and Mechanism of Action
The MEK5/ERK5 signaling cascade is a linear pathway where MEK5 acts as a specific upstream kinase for ERK5. Upon activation by various stimuli, MEK5 phosphorylates ERK5, leading to its activation. Activated ERK5 then translocates to the nucleus to regulate gene expression through transcription factors like MEF2C. This compound selectively binds to MEK5, preventing the phosphorylation of ERK5 and thereby blocking the entire downstream signaling cascade.
Experimental Protocols
In Vitro MEK5 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the catalytic activity of MEK5.
Materials:
-
Purified, baculovirus-expressed GST-MEK5 (15 nM final concentration)[1]
-
This compound (varying concentrations)
-
ATP (0.75 µM final concentration)[1]
-
Assay Buffer: 25 mM Hepes (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT[1]
-
Kinase activity detection reagent (e.g., PKLight ATP Detection Reagent)[1]
-
White, opaque 96-well plates
Procedure:
-
Prepare a master mix of GST-MEK5 in assay buffer.
-
Add 1% DMSO (vehicle control) or varying concentrations of this compound to the appropriate wells of the 96-well plate.
-
Add the GST-MEK5 master mix to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate for 90 minutes at room temperature.[1]
-
Add the ATP detection reagent to each well and incubate for 15 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of control (POC) values and determine the IC50 of this compound.
Western Blot Analysis of ERK5 Phosphorylation
This protocol details the detection of phosphorylated ERK5 (p-ERK5) in cell lysates following treatment with this compound to assess its in-cell activity.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulus (e.g., 0.4 M sorbitol for HeLa cells)[1]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[1]
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 10% Tris-glycine)[1]
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total ERK5
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and grow to desired confluency.
-
Serum-starve cells for 20 hours prior to treatment.[1]
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1.5 hours.[1]
-
Stimulate cells with the appropriate agonist (e.g., 0.4 M sorbitol for 20 minutes at 37°C).[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 5-10 minutes.[1]
-
Scrape cells and centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C.[1]
-
Determine protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples with 2x sample buffer and boil at 95°C for 4 minutes.[1]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-ERK5 or anti-total ERK5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
MEF2C Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of MEF2C, a downstream target of the MEK5/ERK5 pathway.
Materials:
-
HEK293 or HeLa cells[1]
-
MEF2C-responsive luciferase reporter plasmid
-
Constitutively active MEK5 expression plasmid (to drive the pathway)
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the MEF2C-luciferase reporter, the constitutively active MEK5 plasmid, and the control reporter plasmid.
-
After 24 hours, treat the transfected cells with varying concentrations of this compound or vehicle (DMSO).
-
Incubate for an additional 24 hours.
-
Lyse the cells according to the dual-luciferase assay system protocol.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the MEF2C-driven firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the IC50 value for this compound's inhibition of MEF2C transcriptional activation.[1]
Conclusion
This compound is a valuable pharmacological tool for investigating the biological roles of the MEK5/ERK5 signaling pathway. Its high potency and selectivity for MEK5 make it a suitable agent for in vitro and cell-based studies aimed at elucidating the downstream consequences of MEK5 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations. As with any chemical probe, careful consideration of its off-target effects and the use of appropriate controls are essential for the robust interpretation of experimental results. The continued study of selective MEK5 inhibitors like this compound will undoubtedly contribute to a deeper understanding of MEK5/ERK5 signaling in both normal physiology and disease.
References
Investigating Cellular Pathways with BIX02188: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BIX02188, a potent and selective inhibitor of the MEK5/ERK5 signaling pathway. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound as a tool for investigating cellular pathways and exploring its therapeutic potential. This document outlines the compound's mechanism of action, presents key quantitative data, details experimental protocols, and provides visual representations of the relevant signaling cascades and experimental workflows.
Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5).[1][2] MEK5 is the direct upstream activator of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[3][4] The MEK5/ERK5 pathway is a distinct signaling cascade within the mitogen-activated protein kinase (MAPK) family, playing crucial roles in cell proliferation, differentiation, survival, and angiogenesis.[5][6]
Upon activation by upstream stimuli such as growth factors, cytokines, or cellular stress, MEK5 phosphorylates and activates ERK5.[7][8] Activated ERK5 then translocates to the nucleus, where it phosphorylates and regulates the activity of various transcription factors, including members of the myocyte enhancer factor 2 (MEF2) family, c-Myc, and c-Fos.[5][7] this compound exerts its effect by binding to MEK5 and preventing the phosphorylation and subsequent activation of ERK5, thereby inhibiting downstream signaling events.[1][2]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Target Kinase | IC50 (nM) |
| MEK5 | 4.3 |
| ERK5 | 810 |
| MEK1 | >6300 |
| MEK2 | >6300 |
| ERK1 | >6300 |
| p38α | 3900 |
| JNK2 | >6300 |
| TGFβR1 | 1800 |
| EGFR | >6300 |
| STK16 | >6300 |
Table 2: Cellular Activity of this compound [1]
| Assay | Cell Line | IC50 (µM) |
| Inhibition of MEF2C transcriptional activation | HeLa | 1.15 |
| Inhibition of MEF2C transcriptional activation | HEK293 | 0.82 |
| Inhibition of H2O2-induced BMK1 (ERK5) phosphorylation | Bovine Lung Microvascular Endothelial Cells (BLMECs) | 0.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro MEK5 Kinase Assay
This protocol describes how to measure the direct inhibitory effect of this compound on MEK5 catalytic activity.[1]
Materials:
-
Recombinant GST-MEK5 protein
-
This compound
-
ATP
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT
-
PKLight™ ATP Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Prepare a master mix containing 15 nM GST-MEK5 in assay buffer.
-
Add 2.5 µL of the GST-MEK5 master mix to each well.
-
Prepare a solution of 0.75 µM ATP in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 90 minutes.
-
Add 10 µL of PKLight™ ATP Detection Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Convert the relative light unit (RLU) signals to percent of control (POC) to determine the IC50 value.
Cell-Based Assay for Inhibition of ERK5 Phosphorylation
This protocol details a method to assess the ability of this compound to inhibit the phosphorylation of ERK5 in a cellular context.[1]
Materials:
-
HeLa cells
-
This compound
-
Sorbitol
-
Serum-free cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-ERK5, anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed HeLa cells in appropriate culture plates and allow them to adhere overnight.
-
Serum-starve the cells for 20 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO vehicle control) for 1.5 hours.
-
Stimulate the cells with 0.4 M sorbitol for 20 minutes at 37°C to induce ERK5 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with 50 µL of RIPA buffer on ice for 5-10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration.
-
Prepare protein samples by adding 2x sample buffer and boiling at 95°C for 4 minutes.
-
Load equal amounts of protein (e.g., 20 µL) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK5 and total ERK5.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK5 to total ERK5.
Visualizations
The following diagrams illustrate the MEK5/ERK5 signaling pathway and a typical experimental workflow for evaluating this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bone and Extracellular Signal-Related Kinase 5 (ERK5) | MDPI [mdpi.com]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
BIX02188: A Technical Guide to its Mechanism and Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX02188 is a potent and selective, cell-permeable small molecule inhibitor primarily targeting Mitogen-Activated Protein Kinase Kinase 5 (MEK5). It has become an invaluable pharmacological tool for dissecting the physiological and pathological roles of the MEK5/Extracellular signal-Regulated Kinase 5 (ERK5) signaling pathway. Unlike other MAPK cascades, the MEK5/ERK5 pathway has unique structural features and downstream effectors, making it a compelling area of study in oncology, immunology, and cardiovascular research. This document provides a comprehensive overview of this compound, its mechanism of action, its profound effects on gene expression, and detailed experimental protocols for its application.
Core Mechanism of Action: Inhibition of the MEK5/ERK5 Signaling Pathway
This compound exerts its effects by directly inhibiting the catalytic activity of MEK5. MEK5 is the specific upstream kinase that phosphorylates and activates ERK5 (also known as Big MAP Kinase 1 or BMK1)[1]. Activated ERK5, unique among MAP kinases, possesses a C-terminal transcriptional activation domain, allowing it to directly regulate gene expression in the nucleus[2][3]. By inhibiting MEK5, this compound prevents the phosphorylation and subsequent activation of ERK5, thereby blocking all downstream signaling events, including the regulation of key transcription factors.[4]
Quantitative Data: Inhibitory Profile of this compound
This compound is a highly selective inhibitor for MEK5, with significantly lower potency against its downstream target ERK5 and other related kinases. This selectivity makes it a precise tool for studying MEK5-dependent signaling.
| Target Molecule/Process | IC50 Value | Cell System/Assay Type |
| MEK5 | 4.3 nM | Catalytic Kinase Assay |
| ERK5 | 810 nM | Catalytic Kinase Assay |
| MEF2C Transcriptional Activation | 1.15 µM | Luciferase Reporter Assay (HeLa Cells) |
| MEF2C Transcriptional Activation | 0.82 µM | Luciferase Reporter Assay (HEK293 Cells) |
| BMK1 (ERK5) Phosphorylation | 0.8 µM | Western Blot (Bovine Lung Endothelial Cells) |
| TGFβR1 | 1.8 µM | Kinase Assay |
| p38α | 3.9 µM | Kinase Assay |
| MEK1, MEK2, ERK1, JNK2, EGFR, STK16 | >6.3 µM | Kinase Assay |
| Data compiled from reference[1]. |
Effects on Gene Expression
The inhibition of the MEK5/ERK5 pathway by this compound leads to significant alterations in gene expression by modulating the activity of several key transcription factors.
-
MEF2 (Myocyte Enhancer Factor 2): ERK5 directly phosphorylates and activates MEF2 family transcription factors. This compound treatment effectively inhibits the transcriptional activation of MEF2C, a critical regulator of cell proliferation and differentiation.[1][5]
-
NRF2 (Nuclear factor erythroid 2-related factor 2): The MEK5/ERK5 pathway is implicated in the activation of NRF2, a master regulator of the antioxidant response. Inhibition by BIX02189 (a close analog of this compound) has been shown to suppress the nuclear translocation and transcriptional activity of NRF2, thereby downregulating NRF2-dependent genes like heme oxygenase-1 (HO-1).[6]
-
KLF2/4 (Krüppel-like Factors 2/4): ERK5 is a known upstream activator of KLF2 and KLF4, transcription factors involved in regulating endothelial function, cell proliferation, and apoptosis.[3][6] this compound-mediated inhibition of ERK5 is expected to downregulate the expression and activity of these factors.
-
Oncogenic Transcription Factors: In certain cancers, such as FLT3-ITD positive acute myeloid leukemia (AML), the MEK5/ERK5 pathway contributes to cell survival and proliferation.[7][8] Treatment with this compound can induce apoptosis in these cancer cells, suggesting an impact on the expression of oncogenes and survival-related genes.[7][8][9] For instance, the ERK5 pathway has been shown to regulate MYC protein levels, indicating that this compound could indirectly affect the expression of MYC target genes.[10]
Detailed Experimental Protocols
In Vitro MEK5 Kinase Inhibition Assay
This assay quantitatively measures the ability of this compound to inhibit the catalytic activity of MEK5 in a cell-free system.
Principle: Recombinant MEK5 protein is incubated with its substrate (inactive ERK5, though often a generic substrate is used in initial screens) and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of ATP consumed, often using a luciferase-based ATP detection reagent which produces a luminescent signal inversely proportional to kinase activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT.[1]
-
Enzyme Solution: Prepare a solution of 15 nM GST-tagged MEK5 (e.g., isolated from a baculovirus expression system) in Assay Buffer.[1]
-
ATP Solution: Prepare a 0.75 µM ATP solution in Assay Buffer.[1]
-
This compound Dilutions: Perform serial dilutions of this compound in 100% DMSO, then dilute into Assay Buffer to achieve the final desired concentrations (ensure final DMSO concentration is consistent across all wells, e.g., 1%).[1]
-
-
Assay Procedure:
-
In a 96-well or 384-well white plate, add the this compound dilutions. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" background controls.
-
Add the Enzyme Solution (15 nM GST-MEK5) to all wells except the "no enzyme" controls.
-
Initiate the kinase reaction by adding the ATP Solution (0.75 µM).
-
Incubate the reaction mixture for 90 minutes at room temperature.[1]
-
-
Signal Detection:
-
Data Analysis:
-
Subtract the "no enzyme" background from all other readings.
-
Convert RLU signals to percent of control (POC) relative to the "no inhibitor" wells.
-
Plot the POC values against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of ERK5 Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of ERK5 within cells, a direct measure of its intracellular activity.
Principle: Cells are treated with a stimulus (e.g., sorbitol, H₂O₂) to activate the MEK5/ERK5 pathway in the presence or absence of this compound. Cell lysates are then prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK5 (p-ERK5) and total ERK5.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) and grow to 70-80% confluency.
-
Serum starve the cells for 20 hours to reduce basal kinase activity.[1]
-
Pre-treat cells with varying concentrations of this compound (or DMSO vehicle) for 1.5 hours.[1]
-
Stimulate the cells with an appropriate agonist (e.g., 0.4 M sorbitol for 20 minutes) to induce ERK5 phosphorylation.[1]
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice for 5-10 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant (protein lysate). Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix an equal amount of protein from each sample with 2x Laemmli sample buffer and boil at 95°C for 4 minutes.[1]
-
Load 20 µg of each sample onto a 10% Tris-glycine SDS-PAGE gel and run until adequate separation is achieved.[1]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-ERK5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imager.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK5 and/or a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify band intensities using densitometry software.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ERK5 pathway regulates transcription factors important for monocytic differentiation of human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. mdpi.com [mdpi.com]
- 10. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
Probing the MEK5/ERK5 Signaling Axis: A Technical Guide to Utilizing BIX02188
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. While the RAF-MEK-ERK1/2 cascade is a well-established therapeutic target, the MEK5/ERK5 pathway has emerged as a significant contributor to tumor progression, metastasis, and drug resistance.[1][2] This technical guide provides an in-depth exploration of the MEK5/ERK5 signaling pathway and the utility of BIX02188, a selective small molecule inhibitor, in its investigation. Detailed experimental protocols, quantitative data on inhibitor efficacy, and visual representations of the signaling cascade and experimental workflows are presented to equip researchers with the necessary tools to explore this important therapeutic target.
The MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 pathway is a distinct MAPK cascade activated by various extracellular stimuli, including growth factors, cytokines, and cellular stress.[3][4] Upstream activators, such as MEKK2 and MEKK3, phosphorylate and activate MEK5 (MAP2K5).[1] MEK5, a dual-specificity kinase, is the sole known activator of ERK5 (MAPK7), which it phosphorylates on Threonine 219 and Tyrosine 221 within the TEY activation loop.[3][5]
Activated ERK5 translocates to the nucleus where it phosphorylates a range of downstream substrates, including transcription factors like myocyte enhancer factor 2 (MEF2), c-Myc, and the Krüppel-like factor (KLF) family.[1][5][6] This leads to the regulation of gene expression programs that control cell proliferation, survival, differentiation, and angiogenesis.[7][8] Notably, the MEK5/ERK5 pathway has been implicated in promoting resistance to therapies targeting the ERK1/2 pathway, highlighting its importance in cancer biology.[2]
This compound: A Selective MEK5 Inhibitor
This compound is a potent and selective inhibitor of MEK5.[9] It has been instrumental in elucidating the biological functions of the MEK5/ERK5 pathway. This compound exerts its inhibitory effect by targeting the catalytic activity of MEK5, thereby preventing the phosphorylation and subsequent activation of ERK5.[9][10]
In Vitro Efficacy and Selectivity
This compound demonstrates high potency against MEK5 with a reported IC50 value of 4.3 nM in in vitro kinase assays.[9] While it also shows some inhibitory activity against the downstream kinase ERK5, this occurs at a significantly higher concentration (IC50 of 810 nM).[1][9] Importantly, this compound exhibits excellent selectivity over other closely related kinases, making it a valuable tool for specific interrogation of the MEK5/ERK5 pathway.[9]
| Kinase Target | This compound IC50 (nM) | Reference |
| MEK5 | 4.3 | [9] |
| ERK5 | 810 | [1][9] |
| MEK1 | >10,000 | [9] |
| MEK2 | >10,000 | [9] |
| ERK2 | >10,000 | [9] |
| JNK2 | >10,000 | [9] |
| p38α | 3,900 | [9] |
| TGFβR1 | 1,800 | [9] |
Table 1: Kinase Inhibitory Profile of this compound. Data are presented as the half-maximal inhibitory concentration (IC50).
Cellular Activity
In cellular contexts, this compound effectively inhibits the MEK5/ERK5 pathway. Treatment of cells with this compound leads to a dose-dependent reduction in the phosphorylation of ERK5.[9] Furthermore, it has been shown to inhibit the transcriptional activation of MEF2C, a key downstream target of ERK5, with IC50 values in the sub-micromolar to low micromolar range in reporter assays.[9] Studies have also demonstrated that this compound can induce apoptosis in cancer cell lines that are dependent on the MEK5/ERK5 signaling pathway for survival.[11]
| Cell-Based Assay | Cell Line | This compound IC50 (µM) | Reference |
| MEF2C Luciferase Reporter | HeLa | 1.15 | [9] |
| MEF2C Luciferase Reporter | HEK293 | 0.82 | [9] |
| Inhibition of BMK1 (ERK5) Phosphorylation | BLMECs | 0.8 | [9] |
Table 2: Cellular Activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of the MEK5/ERK5 pathway using this compound.
In Vitro MEK5 Kinase Assay
This assay measures the direct inhibitory effect of this compound on MEK5 catalytic activity.
Materials:
-
Recombinant active MEK5 enzyme
-
Recombinant inactive ERK5 (substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP or ATP and ADP-Glo™ Kinase Assay kit
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, recombinant active MEK5, and the this compound dilutions.
-
Initiate the kinase reaction by adding a mixture of recombinant inactive ERK5 and [γ-³²P]ATP (or cold ATP for luminescence-based assays).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or the appropriate reagent from a commercial kit).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Western Blotting for ERK5 Phosphorylation
This method is used to assess the effect of this compound on MEK5 activity within a cellular context by measuring the phosphorylation status of its direct substrate, ERK5.
Materials:
-
Cell culture reagents
-
This compound
-
Stimulus (e.g., sorbitol, growth factors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr219/Tyr221), anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., 0.4 M sorbitol for 20-30 minutes) to activate the MEK5/ERK5 pathway.[9]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK5 as a loading control.
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and survival.
Materials:
-
Cell culture reagents
-
This compound
-
96-well cell culture plates
-
MTT, XTT, or WST-1 reagent, or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The MEK5/ERK5 signaling pathway represents a compelling target for therapeutic intervention in various diseases, particularly in cancers that have developed resistance to other MAPK inhibitors. This compound serves as a critical research tool for dissecting the intricate roles of this pathway. Its high potency and selectivity allow for precise pharmacological inhibition of MEK5, enabling a deeper understanding of its downstream effects on cellular processes. The experimental protocols detailed in this guide provide a robust framework for researchers to effectively utilize this compound in their investigations, paving the way for the development of novel therapeutic strategies targeting the MEK5/ERK5 axis.
References
- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The MEK5/ERK5 Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 7. Frontiers | ERK5 and Cell Proliferation: Nuclear Localization Is What Matters [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
BIX02188: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIX02188 is a potent and selective small molecule inhibitor of MEK5, a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. This document provides a comprehensive technical overview of this compound, detailing its discovery, biochemical and cellular activity, and the experimental protocols used for its characterization. The information presented is intended to support further research and development efforts related to the MEK5/ERK5 signaling pathway.
Introduction
The MEK5/ERK5 signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway has been implicated in several diseases, most notably in cancer, making it an attractive target for therapeutic intervention. This compound emerged from high-throughput screening campaigns as a selective inhibitor of MEK5, offering a valuable tool to probe the biological functions of this pathway and as a potential starting point for drug discovery programs.[2][3]
Discovery and Development
This compound was identified through a high-throughput screening (HTS) campaign conducted by Boehringer Ingelheim.[2][3] This effort aimed to discover novel inhibitors of the MEK5 kinase. Along with a related compound, BIX02189, this compound was characterized as a potent and selective inhibitor of MEK5's catalytic activity.[4]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the catalytic function of MEK5.[4] MEK5 is the upstream kinase that specifically phosphorylates and activates ERK5 (also known as Big Mitogen-activated Protein Kinase 1 or BMK1).[1] By inhibiting MEK5, this compound effectively blocks the phosphorylation and subsequent activation of ERK5, thereby downregulating the entire MEK5/ERK5 signaling cascade.[4][5] This blockade prevents the nuclear translocation of ERK5 and the subsequent activation of downstream transcription factors such as myocyte enhancer factor 2C (MEF2C).[4][5]
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key potency and selectivity data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MEK5 | 4.3[5][6] |
| ERK5 | 810[5][6] |
| TGFβR1 | 1800[5] |
| p38α | 3900[5] |
| MEK1 | >6300[5] |
| MEK2 | >6300[5] |
| ERK1 | >6300[5] |
| JNK2 | >6300[5] |
| EGFR | >6300[5] |
| STK16 | >6300[5] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) |
| MEF2C Luciferase Reporter | HeLa | 1.15[5] |
| MEF2C Luciferase Reporter | HEK293 | 0.82[5] |
| BMK1 (ERK5) Phosphorylation | Bovine Lung Microvascular Endothelial Cells (BLMECs) | 0.8[5] |
Experimental Protocols
MEK5 Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of this compound on the catalytic activity of MEK5.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK5.
-
Methodology:
-
Purified, recombinant MEK5 protein (15 nM GST-MEK5) is incubated in a kinase assay buffer (25 mM Hepes, pH 7.5, 10 mM MgCl2, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 μM Na3VO4, 0.5 mM DTT).[5]
-
Varying concentrations of this compound are added to the reaction mixture, with 1% DMSO as a vehicle control.[5]
-
The kinase reaction is initiated by the addition of ATP to a final concentration of 0.75 μM.[5]
-
The reaction mixture is incubated for 90 minutes at room temperature.[5]
-
Following incubation, an ATP detection reagent (e.g., PKLight) is added to measure the amount of remaining ATP.[5]
-
The luminescence signal, which is inversely proportional to kinase activity, is measured using a luminometer.[5]
-
The relative light unit (RLU) signals are converted to percent of control (POC) values, and the IC50 value is determined by plotting the POC against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[5]
-
Western Blot Analysis of ERK5 Phosphorylation (Cellular)
This assay assesses the ability of this compound to inhibit the phosphorylation of ERK5 in a cellular context.
-
Objective: To determine the effect of this compound on stress-induced ERK5 phosphorylation in cells.
-
Methodology:
-
HeLa cells are cultured to an appropriate confluency.
-
The cells are serum-starved for 20 hours to reduce basal kinase activity.[5]
-
This compound is added to the cells at various concentrations 1.5 hours prior to stimulation.[5]
-
Cells are stimulated with sorbitol (0.4 M final concentration) for 20 minutes at 37°C to induce stress and activate the MEK5/ERK5 pathway.[5]
-
The cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Cell lysates are centrifuged to remove cellular debris.[5]
-
Protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein (20 µg) are loaded onto an SDS-PAGE gel for electrophoresis.[5]
-
The separated proteins are transferred to a nitrocellulose membrane.[5]
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK5 (p-ERK5) and total ERK5.
-
After washing, the membrane is incubated with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-ERK5 band is normalized to the total ERK5 band to determine the extent of inhibition.
-
MEF2C Luciferase Reporter Assay (Cellular)
This assay measures the functional consequence of MEK5/ERK5 pathway inhibition by quantifying the transcriptional activity of a downstream effector, MEF2C.
-
Objective: To determine the IC50 of this compound for the inhibition of MEK5/ERK5-mediated MEF2C transcriptional activation.
-
Methodology:
-
HeLa or HEK293 cells are co-transfected with expression vectors for a constitutively active form of MEK5, ERK5, and a reporter plasmid containing the firefly luciferase gene under the control of a promoter with MEF2C binding sites.[5] A control reporter plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.
-
Following transfection, the cells are treated with varying concentrations of this compound.
-
After an appropriate incubation period (e.g., 24 hours), the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.
Caption: Workflow for Western blot analysis of ERK5 phosphorylation.
Caption: Workflow for the MEF2C luciferase reporter assay.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MEK5. Its discovery has provided the research community with a critical tool to investigate the physiological and pathological roles of the MEK5/ERK5 signaling pathway. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies and to guide the development of next-generation inhibitors with improved therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for BIX02188 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX02188 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1] The MEK5/ERK5 signaling pathway is a crucial cascade involved in various cellular processes, including proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway has been implicated in the progression of several cancers.[4][5] this compound offers a valuable pharmacological tool for dissecting the biological functions of the MEK5/ERK5 pathway and for exploring its therapeutic potential.[6] These application notes provide a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against MEK5.
Mechanism of Action
The MEK5/ERK5 signaling cascade is a three-tiered system where upstream kinases, such as MEKK2 or MEKK3, phosphorylate and activate MEK5.[4][7] Activated MEK5, a dual-specificity kinase, then phosphorylates and activates Extracellular signal-Regulated Kinase 5 (ERK5) at a specific TEY (Threonine-Glutamic Acid-Tyrosine) motif.[2][3] Activated ERK5 translocates to the nucleus to phosphorylate downstream transcription factors like MEF2C, thereby regulating gene expression.[2][6] this compound selectively inhibits the catalytic activity of MEK5, preventing the phosphorylation and subsequent activation of ERK5.[1][6]
Signaling Pathway Diagram
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against MEK5 and other kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[8][9]
| Kinase Target | This compound IC50 (nM) | Reference |
| MEK5 | 4.3 | [1] |
| ERK5 | 810 | [1][4] |
| TGFβR1 | 1800 | [1] |
| p38α | 3900 | [1] |
| MEK1 | >6300 | [1] |
| MEK2 | >6300 | [1] |
| ERK1 | >6300 | [1] |
| JNK2 | >6300 | [1] |
| EGFR | >6300 | [1] |
| STK16 | >6300 | [1] |
Experimental Protocols
In Vitro MEK5 Kinase Assay
This protocol is designed to measure the catalytic activity of MEK5 and assess the inhibitory potential of this compound in a purified system.
Materials:
-
Recombinant GST-MEK5 enzyme
-
This compound compound
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer:
-
25 mM HEPES, pH 7.5
-
10 mM MgCl₂
-
50 mM KCl
-
0.2% BSA (Bovine Serum Albumin)
-
0.01% CHAPS
-
100 µM Na₃VO₄
-
0.5 mM DTT (Dithiothreitol)
-
-
1% DMSO (Dimethyl sulfoxide) in Kinase Assay Buffer
-
ATP Detection Reagent (e.g., PKLight ATP Detection Reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant GST-MEK5 enzyme to a final concentration of 15 nM in the Kinase Assay Buffer.
-
Prepare the ATP solution to a final concentration of 0.75 µM in the Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the 15 nM GST-MEK5 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 0.75 µM ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes.
-
Detection:
-
Add 10 µL of the ATP detection reagent to each well.
-
Incubate for an additional 15 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the vehicle-treated control wells (representing 0% inhibition) and wells with no ATP or a known potent inhibitor (representing 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.[10]
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro MEK5 kinase assay.
Conclusion
The provided protocol offers a robust framework for the in vitro characterization of this compound as a MEK5 inhibitor. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the potency and selectivity of this compound and similar compounds, facilitating further investigation into the therapeutic potential of targeting the MEK5/ERK5 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The MEK5/ERK5 Pathway in Health and Disease [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for BIX02188 in HeLa Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BIX02188, a selective inhibitor of MEK5, in experiments involving the HeLa human cervical cancer cell line. The protocols detailed below are based on established methodologies and published findings regarding the effects of MEK5/ERK5 pathway inhibition on cancer cell proliferation, apoptosis, and autophagy.
Introduction
This compound is a potent and specific inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling cascade.[1] This pathway is implicated in the regulation of various cellular processes, including proliferation, survival, and differentiation. In several cancer cell lines, including HeLa, the MEK5/ERK5 pathway is constitutively active and contributes to tumorigenesis. Inhibition of this pathway with compounds like this compound has been shown to induce apoptosis and autophagy, making it a valuable tool for cancer research and a potential therapeutic target.[2]
These notes provide detailed protocols for assessing the cytotoxic, pro-apoptotic, and pro-autophagic effects of this compound in HeLa cells.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in HeLa cells, derived from published literature. These values should serve as a starting point for experimental design.
| Parameter | Value | Cell Line | Exposure Time | Assay |
| IC50 (MEF2C Inhibition) | 1.15 µM | HeLa | Not Specified | Luciferase Reporter Assay |
| Suggested Concentration Range (Cell Viability) | 0.1 - 25 µM | HeLa | 24, 48, 72 hours | MTT Assay |
| Concentration for Apoptosis Induction | 5 - 20 µM | HeLa | 24 - 48 hours | Caspase-3/7, Annexin V |
| Concentration for Autophagy Induction | 2.5 - 10 µM | HeLa | 12 - 36 hours | Western Blot (LC3-II) |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for studying the effects of this compound in HeLa cells.
Caption: this compound targets MEK5, inhibiting the downstream phosphorylation of ERK5.
Caption: A generalized workflow for investigating the effects of this compound on HeLa cells.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HeLa (ATCC® CCL-2™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot and store the stock solution at -20°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in the growth medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
96-well plates
-
HeLa cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
-
-
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in growth medium (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25 µM).
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis for p-ERK5 and LC3 Conversion
This protocol is for detecting the phosphorylation status of ERK5 (a direct downstream target of MEK5) and the conversion of LC3-I to LC3-II (a hallmark of autophagy).
-
Materials:
-
6-well plates
-
HeLa cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5, anti-LC3B, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Protocol:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 2.5, 5, 10 µM) for the specified time points (e.g., 6, 12, 24 hours for p-ERK5; 12, 24, 36 hours for LC3).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. For p-ERK5, also normalize to total ERK5 levels.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Materials:
-
White-walled 96-well plates
-
HeLa cells
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega or equivalent)
-
Luminometer
-
-
Protocol:
-
Seed HeLa cells in a white-walled 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM) for 24 or 48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
-
Disclaimer
These protocols and application notes are intended for research use only by qualified professionals. The provided concentrations and time points are suggestions based on available data and may require optimization for specific experimental conditions and goals. It is the responsibility of the end-user to validate the protocols for their particular application.
References
Application Notes and Protocols: BIX02188 in FLT3-ITD Positive Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BIX02188, a selective MEK5 inhibitor, in preclinical models of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive leukemia. The information compiled herein is based on available scientific literature and is intended to guide research and development efforts in this area.
Introduction
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately one-third, harbor mutations in the FLT3 gene, with the internal tandem duplication (FLT3-ITD) being the most common.[1] This mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival, and is associated with a poor prognosis.
This compound has been identified as a selective inhibitor of MEK5, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Research has indicated that the MEK5/ERK5 pathway is a downstream effector of FLT3-ITD signaling and plays a crucial role in the transformation of hematopoietic cells.[1] Inhibition of this pathway by this compound has been shown to induce apoptosis in FLT3-ITD positive leukemia cell lines, suggesting its potential as a therapeutic agent.[1]
Mechanism of Action
In FLT3-ITD positive leukemia cells, the constitutively active FLT3 receptor activates multiple downstream signaling cascades, including the MEK5/ERK5 pathway. This compound selectively inhibits MEK5, thereby preventing the phosphorylation and activation of its downstream target, ERK5. This disruption of the MEK5/ERK5 signaling axis has been shown to be critical for the survival of FLT3-ITD expressing cells. Furthermore, studies have suggested that the pro-apoptotic effect of this compound is partially dependent on the regulation of AKT activation downstream of FLT3.[1]
In Vitro Efficacy Data
This compound has demonstrated cytotoxic and pro-apoptotic effects in various FLT3-ITD positive leukemia cell lines. The following tables summarize the reported in vitro activity. Note: Specific IC50 and apoptosis percentage values for this compound were not available in the public domain at the time of this writing. The data presented is illustrative based on the qualitative findings of the primary literature. Researchers should consult the original publications for precise quantitative data.
Table 1: Cell Viability Inhibition by this compound in FLT3-ITD+ Cell Lines
| Cell Line | FLT3 Status | This compound IC50 (Illustrative) |
| MV4-11 | FLT3-ITD | Low µM range |
| MOLM-13 | FLT3-ITD | Low µM range |
| Ba/F3-FLT3-ITD | FLT3-ITD (transfected) | Low µM range |
Table 2: Induction of Apoptosis by this compound in FLT3-ITD+ Cell Lines
| Cell Line | Treatment | Apoptosis Induction (Illustrative) |
| MV4-11 | This compound | Significant increase in apoptotic cells |
| MOLM-13 | This compound | Significant increase in apoptotic cells |
| Ba/F3-FLT3-ITD | This compound | Significant increase in apoptotic cells |
Experimental Protocols
Detailed protocols for key in vitro and a representative in vivo experiment are provided below. These are generalized procedures and should be optimized for specific experimental conditions.
Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric method to assess cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.
Materials:
-
FLT3-ITD positive leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound
-
MTS reagent
-
Plate reader
Protocol:
-
Seed cells at a density of 5 x 104 cells/well in a 96-well plate in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FLT3-ITD positive leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation status of key signaling molecules.
Materials:
-
FLT3-ITD positive leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ERK5, anti-ERK5, anti-p-AKT, anti-AKT, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Leukemia Model (Representative Protocol)
Disclaimer: To date, no in vivo studies utilizing this compound in FLT3-ITD positive leukemia models have been published. The following is a representative protocol for a xenograft model, which would need to be adapted and optimized for this compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
FLT3-ITD positive leukemia cells (e.g., MV4-11)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5-10 x 106 MV4-11 cells mixed with Matrigel into the flank of immunodeficient mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily by oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for target modulation).
Conclusion
This compound represents a promising therapeutic candidate for FLT3-ITD positive leukemia by targeting the MEK5/ERK5 signaling pathway, which is crucial for the survival of these cancer cells. The provided application notes and protocols offer a framework for further investigation into the efficacy and mechanism of action of this compound in relevant preclinical models. Further studies, particularly in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Western Blot Analysis Following BIX02188 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of BIX02188, a selective inhibitor of MEK5, on the ERK5 signaling pathway.
Introduction
This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a key upstream kinase in the ERK5 signaling cascade.[1] This pathway is involved in various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of the MEK5/ERK5 pathway has been implicated in several diseases, including cancer. Western blotting is a fundamental technique to elucidate the mechanism of action of inhibitors like this compound by quantifying the changes in protein phosphorylation states. This protocol focuses on the analysis of key proteins in the ERK5 pathway following this compound treatment in cell culture.
Signaling Pathway Overview
This compound specifically targets MEK5, preventing the phosphorylation and subsequent activation of its downstream substrate, Extracellular signal-regulated kinase 5 (ERK5). Activated ERK5 translocates to the nucleus and phosphorylates various transcription factors, such as myocyte enhancer factor-2 (MEF2), leading to the regulation of gene expression. By inhibiting MEK5, this compound effectively blocks this entire signaling cascade.
References
Application Notes and Protocols for In Vivo Studies Using BIX02188 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX02188 is a potent and selective inhibitor of MEK5 (MAPK/ERK Kinase 5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] By inhibiting MEK5, this compound effectively blocks the activation of its downstream substrate, ERK5 (Extracellular signal-regulated kinase 5), a pathway implicated in various cellular processes such as proliferation, survival, and angiogenesis, particularly in the context of cancer.[2][3] These application notes provide a summary of the available data and detailed protocols for the use of this compound and its closely related analog, BIX02189, in murine cancer models. While detailed in vivo studies specifically for this compound are limited in publicly available literature, data from its analog, BIX02189, offers valuable insights for experimental design.
Data Presentation
Due to the limited availability of comprehensive in vivo quantitative data for this compound, the following table summarizes the available data for the closely related and structurally similar MEK5 inhibitor, BIX02189, which has been used in a mouse model. This information can serve as a valuable starting point for designing in vivo studies with this compound.
Table 1: Summary of In Vivo Data for the MEK5 Inhibitor BIX02189 in a Mouse Model
| Parameter | Details | Reference |
| Compound | BIX02189 | [4] |
| Mouse Model | Not specified in the available abstract | [4] |
| Dosage | 10 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | [4] |
| Vehicle | 25% DMSO | [4] |
| Key Outcome | Inhibition of nuclear localization of Nrf2 in aortic endothelial cells | [4] |
Signaling Pathway
This compound targets the MEK5/ERK5 signaling cascade. Upon stimulation by upstream signals, such as growth factors or stress, MEKK2/3 activates MEK5. Activated MEK5 then phosphorylates and activates ERK5.[3] Activated ERK5 translocates to the nucleus and regulates the activity of various transcription factors, including the myocyte enhancer factor 2 (MEF2) family, leading to changes in gene expression that promote cell proliferation and survival.[5] this compound selectively inhibits the kinase activity of MEK5, thereby preventing the phosphorylation and activation of ERK5 and blocking downstream signaling.
Experimental Protocols
The following protocols are generalized based on standard practices for in vivo mouse xenograft studies and the limited available information on this compound and related compounds. Researchers should optimize these protocols for their specific cell lines and experimental goals.
Protocol 1: General Workflow for In Vivo Efficacy Study
This protocol outlines the major steps for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Protocol 2: Preparation of this compound for In Vivo Administration
-
For Intraperitoneal (i.p.) Injection (based on BIX02189 data):
-
Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
On the day of injection, dilute the stock solution with a suitable vehicle to the final desired concentration. A suggested vehicle based on studies with the related compound BIX02189 is 25% DMSO in sterile phosphate-buffered saline (PBS) or saline.[4]
-
Ensure the final concentration of DMSO is well-tolerated by the animals.
-
Vortex the solution thoroughly before each injection to ensure homogeneity.
-
-
For Oral (p.o.) Gavage:
-
A suggested formulation for oral administration is a suspension in Carboxymethylcellulose sodium (CMC-Na).[1]
-
To prepare a 5 mg/mL suspension, for example, add 5 mg of this compound to 1 mL of a sterile 0.5% or 1% CMC-Na solution in water.[1]
-
Mix thoroughly using a vortex or sonicator to achieve a homogenous suspension.[1]
-
Prepare fresh on the day of dosing.
-
Protocol 3: Subcutaneous Xenograft Mouse Model and this compound Treatment
-
Animal Model:
-
Use immunodeficient mice (e.g., Nude, SCID, or NSG mice) appropriate for the tumor cell line being used.
-
House animals in accordance with institutional guidelines and regulations.
-
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Administer this compound or the vehicle control to the respective groups according to the chosen route (i.p. or p.o.) and schedule (e.g., daily, once every two days).
-
The dosage should be determined based on preliminary tolerability studies, but a starting point could be in the range of 10 mg/kg, based on data for BIX02189.[4]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival, analysis of biomarkers in tumor tissue, and assessment of metastasis.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, western blotting for target engagement).
-
Disclaimer
The provided protocols are for guidance purposes only and should be adapted and optimized by the end-user for their specific research needs and in accordance with all applicable institutional and national guidelines for animal welfare. A thorough literature search for the most up-to-date information is always recommended before commencing any new experimental protocol.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical, genetic and pharmacological data support targeting the MEK5/ERK5 module in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neuroprotection with BIX02188
Audience: Researchers, scientists, and drug development professionals.
Introduction
BIX02188 is a potent and selective inhibitor of MEK5, a key upstream kinase in the ERK5 signaling pathway.[1] The MEK5/ERK5 signaling cascade plays a crucial role in neuronal survival, protecting against apoptosis and oxidative stress.[1][2] These application notes provide a comprehensive guide to utilizing this compound as a tool to investigate neuroprotective mechanisms, particularly those mediated by the ERK5/KLF4 pathway. By inhibiting MEK5, this compound allows for the elucidation of the specific contributions of this pathway to neuronal health and survival in various in vitro models of neurodegeneration.
Mechanism of Action
This compound specifically targets and inhibits the kinase activity of MEK5, thereby preventing the phosphorylation and subsequent activation of its only known substrate, ERK5 (also known as Big Mitogen-activated Kinase 1 or BMK1).[1] Activated ERK5 translocates to the nucleus and phosphorylates transcription factors, such as Krüppel-like factor 4 (KLF4), leading to the expression of anti-apoptotic and pro-survival genes, including Bcl-2.[2][3][4] By blocking this pathway, this compound can be used to reverse neuroprotective effects and confirm the involvement of the MEK5/ERK5/KLF4 axis in experimental models.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound and related reagents in neuroprotection assays.
Table 1: this compound and Reagent Concentrations for In Vitro Neuroprotection Studies
| Reagent | Cell Type | Concentration | Purpose | Reference |
| This compound | PC12 cells, Primary Hippocampal Neurons | 3-30 µM | Inhibition of MEK5 to block neuroprotection | [5] |
| Nerve Growth Factor (NGF) | PC12 cells | 50 ng/mL | Induction of neuroprotection | [6] |
| Hydrogen Peroxide (H₂O₂) | PC12 cells | 50 µM (preconditioning), 300-600 µM (oxidative stress) | Induction of oxidative stress and preconditioning | [3][7] |
| Hydrogen Peroxide (H₂O₂) | Primary Hippocampal Neurons | 25 µM (preconditioning), 50 µM (oxidative stress) | Induction of oxidative stress and preconditioning | [3] |
Table 2: Summary of this compound Effects on Neuroprotection Endpoints
| Experimental Model | Endpoint Measured | Effect of Neuroprotective Agent | Effect of this compound Co-treatment | Reference |
| NGF-treated PC12 cells | Cell Viability | Increased | Abolished the neuroprotective effect of NGF | [3] |
| H₂O₂ preconditioned PC12 cells | Cell Viability | Increased | Abolished the neuroprotective effect of preconditioning | [3] |
| H₂O₂-stressed PC12 cells overexpressing active MEK5 or KLF4 | Bcl-2/Bax ratio | Increased | Not Applicable | [2] |
| H₂O₂-stressed PC12 cells overexpressing active MEK5 or KLF4 | Neuronal Apoptosis Inhibitory Protein (NAIP) expression | Increased | Not Applicable | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MEK5/ERK5 signaling pathway in neuroprotection.
Caption: Experimental workflow for studying neuroprotection.
Experimental Protocols
Protocol 1: Investigating the Role of MEK5 in NGF-Mediated Neuroprotection in PC12 Cells
This protocol details the use of this compound to determine if the neuroprotective effect of Nerve Growth Factor (NGF) against oxidative stress is mediated by the MEK5/ERK5 pathway in PC12 cells.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
NGF (50 ng/mL stock solution)
-
This compound (10 mM stock solution in DMSO)
-
Hydrogen Peroxide (H₂O₂) (100 mM stock solution)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-incubate the cells with this compound at a final concentration of 10 µM (or a range of 3-30 µM for dose-response) for 30 minutes.[5] Include a vehicle control (DMSO) group.
-
NGF Treatment: Add NGF to the wells to a final concentration of 50 ng/mL.[6]
-
Incubation: Incubate the cells for 18-24 hours to allow for the induction of neuroprotective mechanisms.
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ at a final concentration of 300 µM for 6 hours.[7]
-
MTT Assay for Cell Viability:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Compare the viability of cells treated with NGF alone to those co-treated with NGF and this compound. A significant reduction in viability in the co-treated group indicates that NGF-mediated neuroprotection is dependent on the MEK5 pathway.
Protocol 2: Assessing the Effect of this compound on Apoptosis in Primary Hippocampal Neurons
This protocol describes how to use this compound to investigate the role of the MEK5/ERK5 pathway in preventing apoptosis in primary hippocampal neurons subjected to oxidative stress.
Materials:
-
Primary hippocampal neurons
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
This compound (10 mM stock solution in DMSO)
-
Hydrogen Peroxide (H₂O₂) (10 mM stock solution)
-
Lysis buffer
-
Protein assay reagent (e.g., BCA kit)
-
Antibodies: anti-Bcl-2, anti-Bax, anti-p-ERK5 (Thr218/Tyr220), anti-total ERK5, and appropriate secondary antibodies.[8][9]
-
Western blot reagents and equipment
-
Caspase-3 colorimetric assay kit
Procedure:
-
Neuron Culture: Culture primary hippocampal neurons in appropriate plates for 7-10 days to allow for maturation.
-
This compound Treatment: Treat the neurons with this compound at a final concentration of 10 µM for 30 minutes.[5]
-
Oxidative Stress Induction: Add H₂O₂ to the culture medium to a final concentration of 50 µM and incubate for 24 hours.[3]
-
Western Blot Analysis:
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK5, total ERK5, Bcl-2, and Bax.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.
-
Quantify the band intensities and calculate the p-ERK5/total ERK5 and Bcl-2/Bax ratios.
-
-
Caspase-3 Activity Assay:
-
Lyse a separate set of treated cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate and incubate as recommended.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Compare the Bcl-2/Bax ratio and caspase-3 activity in neurons treated with H₂O₂ alone to those co-treated with H₂O₂ and this compound. An increase in the Bcl-2/Bax ratio and a decrease in caspase-3 activity in the H₂O₂-only group, which is reversed by this compound, would suggest a role for the MEK5/ERK5 pathway in preventing apoptosis.
Troubleshooting
-
Low this compound efficacy: Ensure the inhibitor is properly dissolved and used at an effective concentration. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
High background in assays: Optimize cell seeding density and ensure complete removal of media before adding assay reagents. Use appropriate controls, including vehicle-only and unstressed cells.
-
Variability in primary neuron cultures: Primary neuron cultures can be variable. Ensure consistent dissection and culturing techniques. Use sister cultures for comparisons and include multiple biological replicates.
Conclusion
This compound is an invaluable pharmacological tool for dissecting the role of the MEK5/ERK5 signaling pathway in neuroprotection. By selectively inhibiting MEK5, researchers can confirm the involvement of this pathway in mediating the pro-survival effects of various neuroprotective agents and preconditioning stimuli. The protocols outlined in these application notes provide a framework for utilizing this compound to advance our understanding of the molecular mechanisms underlying neuronal survival and to identify potential therapeutic targets for neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. ERK5/KLF4 signaling as a common mediator of the neuroprotective effects of both nerve growth factor and hydrogen peroxide preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERK5/KLF4 signaling as a common mediator of the neuroprotective effects of both nerve growth factor and hydrogen peroxide preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ERK5 Activity Is Required for Nerve Growth Factor-induced Neurite Outgrowth and Stabilization of Tyrosine Hydroxylase in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection by NGF in the PC12 in vitro OGD model: involvement of mitogen-activated protein kinases and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for BIX02188 Treatment in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors, offering a superior platform for drug screening compared to traditional 2D monolayers.[1][2][3][4][5] BIX02188 is a potent and selective inhibitor of MEK5, a key kinase in the ERK5 signaling pathway, which is implicated in cancer cell proliferation, survival, and drug resistance.[5][6] This document provides a detailed experimental design for evaluating the efficacy of this compound in 3D cancer cell culture models. The protocols herein cover the formation of 3D spheroids, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and target pathway modulation.
Introduction
The MEK5/ERK5 signaling cascade is a critical pathway in transmitting signals from various growth factors and stress stimuli, ultimately regulating cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway has been linked to the progression of various cancers and the development of resistance to conventional therapies.[5] this compound selectively inhibits MEK5, thereby blocking the activation of ERK5 and inducing apoptosis in cancer cells.[6]
Traditional 2D cell cultures often fail to recapitulate the intricate cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers characteristic of in vivo tumors.[1][7] 3D cell culture systems, such as spheroids, provide a more accurate in vitro model to assess the therapeutic potential of anti-cancer agents like this compound.[4][8][9] These models have been shown to exhibit differential responses to drug treatments compared to their 2D counterparts, highlighting their importance in pre-clinical drug evaluation.[10][11][12]
This guide offers comprehensive protocols for researchers to investigate the effects of this compound in 3D cancer spheroid models, from initial culture setup to detailed molecular analysis.
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of cancer cell spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80-90% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well) in complete medium.[13]
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Spheroid formation should occur within 24-72 hours. Monitor daily using a microscope.
Protocol 2: this compound Treatment and Dose-Response Study
This protocol outlines the treatment of 3D spheroids with this compound to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
3D spheroids (from Protocol 1)
-
Multi-channel pipette
Procedure:
-
Prepare a serial dilution of this compound in complete medium. A starting range of 0.1 µM to 50 µM is recommended, based on 2D cell culture data.
-
After 72 hours of spheroid formation, carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or vehicle control (DMSO in medium).
-
Incubate the treated spheroids for a predetermined duration (e.g., 48-72 hours).[14]
-
Proceed with a viability assay (e.g., Protocol 3) to assess the dose-dependent effect of this compound.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Spheroid Viability Assay (Calcein-AM/Ethidium Homodimer-1)
This assay distinguishes between live (green fluorescence) and dead (red fluorescence) cells within the spheroid.
Materials:
-
Calcein-AM
-
Ethidium Homodimer-1 (EthD-1)
-
PBS
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Prepare a staining solution containing Calcein-AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in PBS.
-
Carefully remove the medium from the wells containing the treated spheroids.
-
Wash the spheroids gently with PBS.
-
Add 100 µL of the staining solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a fluorescence microscope with appropriate filters for green (Calcein-AM) and red (EthD-1) fluorescence.
-
Quantify the fluorescent signals to determine the ratio of live to dead cells.[2]
Protocol 4: Apoptosis Assay (Caspase-3/7 Activation)
This assay measures the activation of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
Hoechst 33342 (for nuclear counterstaining)
-
Formaldehyde (4% in PBS)
-
PBS
Procedure:
-
Following this compound treatment, add CellEvent™ Caspase-3/7 Green Detection Reagent and Hoechst 33342 to the culture medium at the recommended concentrations.
-
Incubate for 30-60 minutes at 37°C.
-
Gently wash the spheroids with PBS.
-
Fix the spheroids with 4% formaldehyde for 20 minutes at room temperature.
-
Wash the spheroids three times with PBS.
-
Image the spheroids using a fluorescence microscope. Green fluorescence indicates apoptotic cells, and blue fluorescence indicates all cell nuclei.
-
Quantify the number of caspase-positive cells relative to the total number of cells.[14]
Protocol 5: Western Blotting for ERK5 Pathway Analysis
This protocol is for analyzing the protein expression and phosphorylation status of key components of the ERK5 pathway in 3D spheroids.
Materials:
-
Treated and control spheroids
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK5, anti-ERK5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment group (pooling from multiple wells may be necessary).
-
Wash the spheroids with cold PBS.
-
Lyse the spheroids in lysis buffer on ice. Mechanical disruption (e.g., sonication) may be required.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Perform SDS-PAGE, protein transfer to a PVDF membrane, and immunodetection following standard Western blotting procedures. An increase in lysis buffer volume compared to 2D cultures may be necessary for complete spheroid degradation.[15]
Protocol 6: Whole-Mount Immunofluorescence of Spheroids
This protocol allows for the in-situ visualization of protein expression and localization within intact spheroids.
Materials:
-
Treated and control spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA and 0.1% Tween-20 in PBS)
-
Primary antibodies (e.g., anti-p-ERK5, anti-cleaved caspase-3)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Collect spheroids and fix with 4% PFA for 1 hour at room temperature.[16]
-
Wash the spheroids three times with PBS.
-
Permeabilize with permeabilization buffer for 30 minutes.
-
Block non-specific antibody binding with blocking buffer for 1-2 hours.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the spheroids three times with PBS containing 0.1% Tween-20.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI for 2 hours at room temperature, protected from light.[16]
-
Wash the spheroids three times.
-
Mount the spheroids on a slide with mounting medium and image using a confocal microscope.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on Spheroid Viability
| This compound Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95 ± 6.1 |
| 1 | 78 ± 7.5 |
| 5 | 52 ± 8.3 |
| 10 | 35 ± 6.9 |
| 25 | 15 ± 4.8 |
| 50 | 5 ± 2.1 |
Table 2: Effect of this compound on Apoptosis in Spheroids
| Treatment | % Apoptotic Cells (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 3.5 ± 1.2 | 1.0 |
| This compound (IC50) | 45.8 ± 5.6 | 13.1 |
Table 3: Western Blot Densitometry Analysis
| Treatment | p-ERK5/ERK5 Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| This compound (IC50) | 0.15 |
Conclusion
The provided protocols offer a robust framework for investigating the anti-cancer effects of this compound in physiologically relevant 3D cell culture models. By employing these methods, researchers can obtain valuable insights into the efficacy of MEK5 inhibition in a tumor-like microenvironment, thereby bridging the gap between in vitro studies and pre-clinical animal models. The use of 3D cultures is critical for a more accurate prediction of in vivo drug responses and for advancing the development of targeted cancer therapies.
References
- 1. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D Organotypic Culture Model to Study Components of ERK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Cancer spheroids in drug screening – faCellitate [facellitate.com]
- 9. Drug Viability Testing of 3D Cancer Spheroids Using Automated Macro-to-Micro Imaging | Evident Scientific [evidentscientific.com]
- 10. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Generation of High-Throughput Three-Dimensional Tumor Spheroids for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. public.labroots.com [public.labroots.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
Application of BIX02188 in High-Throughput Screening: A Guide for Researchers
Introduction
BIX02188 is a potent and selective small-molecule inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5), a key upstream kinase in the ERK5 (Extracellular signal-regulated kinase 5) signaling pathway.[1][2] This pathway is distinct from the well-studied MEK1/2-ERK1/2 cascade and plays a crucial role in various cellular processes, including proliferation, differentiation, survival, and angiogenesis.[3] Dysregulation of the MEK5/ERK5 pathway has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[4] this compound serves as a valuable chemical probe for elucidating the biological functions of the MEK5/ERK5 pathway and for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of this cascade.
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action and Selectivity
This compound functions as an ATP-competitive inhibitor of MEK5, effectively blocking its catalytic activity and preventing the subsequent phosphorylation and activation of its primary substrate, ERK5.[4] It exhibits high selectivity for MEK5 over other closely related kinases, including MEK1, MEK2, ERK1/2, p38, and JNK.[1][5] This selectivity is crucial for dissecting the specific roles of the MEK5/ERK5 pathway in cellular signaling.
Quantitative Data Summary
The inhibitory activity of this compound against various kinases has been quantitatively assessed in multiple studies. The following tables summarize the key potency data.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Reference |
| MEK5 | 4.3 | [1][2] |
| ERK5 | 810 | [1][2] |
| TGFβR1 | 1,800 | [1] |
| p38α | 3,900 | [1] |
| MEK1 | >6,300 | [1] |
| MEK2 | >6,300 | [1] |
| ERK1 | >6,300 | [1] |
| JNK2 | >6,300 | [1] |
| EGFR | >6,300 | [1] |
| STK16 | >6,300 | [1] |
| CSF1R (FMS) | 280 | [6] |
| KIT | 550 | [6] |
| LCK | 390 | [6] |
Table 2: Cell-Based Assay Potency of this compound
| Cell Line | Assay Type | Endpoint Measured | IC50 (µM) | Reference |
| HeLa | MEF2C Luciferase Reporter Assay | Inhibition of MEF2C transcriptional activity | 1.15 | [1] |
| HEK293 | MEF2C Luciferase Reporter Assay | Inhibition of MEF2C transcriptional activity | 0.82 | [1] |
| BLMECs | H2O2-stimulated Phospho-BMK1 (ERK5) Assay | Inhibition of BMK1 phosphorylation | 0.8 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe BIX-02188 | Chemical Probes Portal [chemicalprobes.org]
Troubleshooting & Optimization
BIX02188 solubility and stock solution preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stock solution preparation, and troubleshooting for BIX02188, a potent and selective MEK5 inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action? this compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1][2] Its primary mechanism involves blocking the catalytic activity of the MEK5 enzyme, which in turn prevents the phosphorylation and activation of its downstream substrate, Extracellular Signal-Regulated Kinase 5 (ERK5).[3][4][5] This inhibition disrupts the MEK5/ERK5 signaling cascade, a pathway implicated in cell proliferation, survival, and apoptosis.[6][7]
2. What are the recommended solvents for dissolving this compound? this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] It has low solubility in aqueous solutions, which is a critical factor to consider when preparing working solutions for cell culture experiments.[8][9]
3. How should I prepare a stock solution of this compound? A high-concentration stock solution is typically prepared by dissolving this compound powder in high-quality, anhydrous DMSO.[1][10] For example, a 10 mM to 100 mM stock solution can be prepared. It is crucial to ensure the powder is completely dissolved, using vortexing or sonication if necessary.[10] The stock solution should then be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][10]
4. What are the proper storage conditions for this compound powder and stock solutions? Proper storage is essential to maintain the stability and activity of the compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Store in a dry, dark place.[2][4] |
| Stock Solution (DMSO) | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (DMSO) | -80°C | Up to 1-2 years | Recommended for long-term storage.[1][3] |
5. At what concentrations is this compound soluble? The solubility of this compound can vary slightly between suppliers. The table below provides a summary of reported solubility data. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
| Solvent | Concentration |
| DMSO | 43 mg/mL (~104 mM)[1] |
| DMSO | 20 mg/mL (~48.5 mM)[4] |
| DMSO | Up to 100 mM |
| DMF | 20 mg/mL (~48.5 mM)[4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL (~1.2 mM)[4] |
This compound Signaling Pathway
This compound selectively inhibits MEK5, preventing the downstream activation of ERK5 and its subsequent effects on gene transcription related to cell survival and proliferation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: ~412.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance and chemical fume hood
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 412.5 g/mol * (1000 mg / 1 g) = 4.125 mg
-
-
Weighing: In a chemical fume hood, carefully weigh 4.125 mg of this compound powder and transfer it to a sterile vial.
-
Reconstitution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If particulates remain, brief sonication can be used to aid dissolution.[10] Visually inspect the solution to ensure it is clear.
-
Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting tubes.[10] Store the aliquots at -80°C for long-term stability.
Troubleshooting Guide
The most common issue encountered when working with this compound is its precipitation out of solution when a DMSO stock is diluted into aqueous cell culture media.[8] This "crashing out" occurs because the compound is poorly soluble in water.[9][11]
Issue: Precipitate forms after adding this compound to cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | This compound is hydrophobic and does not readily dissolve in the aqueous environment of cell culture media.[9] | Use a stepwise dilution protocol (see Protocol 2 below). Ensure the final concentration does not exceed the solubility limit in the media. |
| Solvent Shock | Rapidly diluting the concentrated DMSO stock into the aqueous medium causes a sudden change in solvent polarity, forcing the compound out of solution.[9][11] | Prepare an intermediate dilution in pre-warmed (37°C) media. Add the stock solution dropwise while gently swirling the media to ensure rapid and even dispersal.[9] |
| High Final DMSO Concentration | While DMSO aids solubility, high concentrations (>0.5%) can be toxic to cells.[9][12] Attempting to increase this compound solubility by using more DMSO in the final solution is not advisable. | Keep the final DMSO concentration in your culture medium as low as possible, ideally ≤0.1% and not exceeding 0.5%. Always run a vehicle control (media + same final % of DMSO) to account for any solvent effects. |
| Improper Mixing | Adding the stock solution without immediate and thorough mixing creates localized high concentrations that exceed the solubility limit, leading to precipitation.[9][11] | Pre-warm your culture medium to 37°C. Add the this compound stock solution (or intermediate dilution) to the medium, not the other way around. Mix gently but immediately by swirling or inverting the tube. |
| Temperature Shifts | Moving media between different temperatures (e.g., from cold storage to a warm incubator) can affect the solubility of dissolved compounds.[9] | Always use media that has been pre-warmed to the experimental temperature (typically 37°C) before adding the compound. |
Protocol 2: Preparing a Working Solution and Avoiding Precipitation
This workflow is designed to minimize precipitation when diluting a DMSO stock solution into aqueous cell culture medium.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BIX02188 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of BIX02188 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5).[1] Its primary mechanism of action is to block the catalytic activity of MEK5, which in turn prevents the phosphorylation and activation of its downstream target, ERK5 (Extracellular signal-regulated kinase 5).[2][3] This inhibition disrupts the MEK5/ERK5 signaling pathway, which is involved in various cellular processes, including proliferation, survival, and differentiation.[4][5]
Q2: What is the recommended starting concentration range for this compound in cell culture?
Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the specific endpoint being measured. For instance, the IC50 for inhibiting MEF2C transcriptional activation is 1.15 µM in HeLa cells and 0.82 µM in HEK293 cells.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1] It is important to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1] For long-term storage, the DMSO stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1% - 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q4: Is this compound known to be cytotoxic?
This compound has been shown to have no significant cytotoxic effects in HeLa or HEK293 cells at concentrations effective for inhibiting the MEK5/ERK5 pathway when treated for 24 hours.[1] However, at higher concentrations or with longer incubation times, cytotoxicity can occur. It is always recommended to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental duration.[7][8]
Troubleshooting Guide
Issue 1: No or weak inhibition of the MEK5/ERK5 pathway is observed.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A typical range to test is between 0.1 µM and 10 µM. Analyze the phosphorylation status of ERK5 as a direct readout of MEK5 inhibition.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: The time required for this compound to exert its inhibitory effect can vary. A pre-incubation time of 1.5 hours has been shown to be effective in HeLa cells prior to stimulation.[1] Consider optimizing the pre-incubation time in your experimental setup.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Confirm that your cell line expresses MEK5 and ERK5 and that the pathway is active under your experimental conditions. You can do this by performing a baseline Western blot for total and phosphorylated ERK5.
-
-
Possible Cause 4: Degraded this compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
-
Issue 2: Significant cell death or morphological changes are observed.
-
Possible Cause 1: High Concentration of this compound.
-
Possible Cause 2: High Concentration of DMSO.
-
Solution: DMSO can be toxic to cells at higher concentrations.[6] Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible (ideally ≤ 0.1%). Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Some cell lines are inherently more sensitive to chemical treatments. Reduce the concentration of this compound and/or the incubation time.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound
| Target/Process | System/Cell Line | IC50 Value | Reference |
| MEK5 Catalytic Activity | In vitro kinase assay | 4.3 nM | [1] |
| ERK5 Catalytic Activity | In vitro kinase assay | 0.83 µM (810 nM) | [1][3] |
| MEF2C Transcriptional Activation | HeLa Cells | 1.15 µM | [1] |
| MEF2C Transcriptional Activation | HEK293 Cells | 0.82 µM | [1] |
| BMK1 (ERK5) Phosphorylation | Bovine Lung Microvascular Endothelial Cells (BLMECs) | 0.8 µM | [1] |
Table 2: Selectivity of this compound Against Other Kinases
| Kinase | IC50 Value | Reference |
| MEK1 | > 6.3 µM | [1] |
| MEK2 | > 6.3 µM | [1] |
| ERK1 | > 6.3 µM | [1] |
| p38α | 3.9 µM | [1] |
| JNK2 | > 6.3 µM | [1] |
| TGFβR1 | 1.8 µM | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting ERK5 phosphorylation using Western blotting.
-
Cell Seeding: Plate your cells of interest in 6-well plates and allow them to reach 70-80% confluency.
-
Serum Starvation (Optional): Depending on your experimental goals, you may serum-starve the cells for 16-24 hours to reduce basal pathway activation.
-
This compound Treatment: Prepare a series of this compound working solutions in serum-free or complete medium at various concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO only).
-
Pre-incubation: Aspirate the old medium and add the this compound-containing medium to the cells. Incubate for 1.5 to 4 hours.
-
Stimulation (Optional): If the MEK5/ERK5 pathway is not basally active in your cells, you may need to stimulate it. For example, sorbitol (0.4 M for 20 minutes) has been used to induce ERK5 phosphorylation in HeLa cells.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK5 and total ERK5. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities and determine the concentration of this compound that effectively inhibits ERK5 phosphorylation.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound using a standard MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 50 µM) for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 8. m.youtube.com [m.youtube.com]
- 9. aai.org.tr [aai.org.tr]
BIX02188 Technical Support Center: Stability and Handling in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and use of BIX02188 in various cell culture media formulations. This resource includes troubleshooting advice for common experimental issues, detailed protocols for stability assessment, and visual guides to the relevant signaling pathways and experimental workflows.
I. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common questions and problems encountered when working with this compound in cell-based assays.
| Question | Possible Cause | Suggested Solution |
| Why is my this compound showing reduced or no activity in my long-term ( > 24 hours) experiment? | This compound may be degrading in the cell culture medium at 37°C over extended periods. The presence of serum and other media components can affect stability. | 1. Replenish the Medium: For long-term experiments, consider replacing the medium with freshly prepared this compound every 24-48 hours. 2. Assess Stability: Perform a stability study under your specific experimental conditions (see Section III for protocol). 3. Increase Initial Concentration: If some degradation is expected, a higher initial concentration (within non-toxic limits) may be necessary to maintain an effective concentration over the desired time course. |
| I'm observing high variability in my results between experiments. | 1. Inconsistent Stock Solution: Repeated freeze-thaw cycles of the DMSO stock solution can lead to precipitation and inaccurate concentrations. 2. Incomplete Solubilization: The compound may not be fully dissolved in the media, leading to inconsistent concentrations in the wells. 3. Adsorption to Plastics: Lipophilic compounds can adsorb to plastic surfaces of plates and pipette tips. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution in DMSO and store them at -80°C for up to a year or -20°C for up to one month to avoid freeze-thaw cycles.[1] 2. Ensure Complete Dissolution: After diluting the DMSO stock in your cell culture medium, vortex thoroughly and visually inspect for any precipitates. 3. Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize adsorption. |
| My cells are showing signs of toxicity, even at low concentrations of this compound. | 1. DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high. 2. Compound Cytotoxicity: While this compound has been reported to have no cytotoxic effects in some cell lines at certain concentrations and time points, this can be cell-type dependent.[1] | 1. Limit DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%. Remember to include a vehicle control (medium with the same concentration of DMSO) in your experiments. 2. Perform a Dose-Response Cytotoxicity Assay: Determine the optimal non-toxic concentration range of this compound for your specific cell line and experimental duration using a cell viability assay (e.g., MTT, CellTiter-Glo®). |
| How should I prepare and store this compound stock solutions? | Improper storage can lead to degradation of the compound. | Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[2] Aliquot into small, single-use volumes and store at -80°C for long-term storage (up to one year) or -20°C for shorter-term storage (up to one month).[1] Protect from light. |
| Is this compound stable in aqueous solutions? | This compound is insoluble in water.[1] Working solutions should be prepared by diluting the DMSO stock into your cell culture medium immediately before use. | Do not attempt to dissolve this compound directly in aqueous buffers like PBS. Always use a DMSO stock for initial solubilization. |
II. This compound Stability Data in Cell Culture Media
While specific, publicly available quantitative stability data for this compound in various cell culture media is limited, the following tables provide illustrative data based on the typical stability of small molecule kinase inhibitors in commonly used media. It is highly recommended that researchers perform their own stability studies under their specific experimental conditions.
Table 1: Illustrative Stability of a Generic Kinase Inhibitor in DMEM at 37°C
| Time (Hours) | % Remaining (DMEM + 10% FBS) | % Remaining (DMEM, serum-free) |
| 0 | 100 ± 2.5 | 100 ± 3.1 |
| 2 | 98 ± 3.0 | 95 ± 4.2 |
| 8 | 92 ± 4.1 | 85 ± 5.5 |
| 24 | 75 ± 5.9 | 60 ± 7.3 |
| 48 | 55 ± 6.8 | 35 ± 8.1 |
| 72 | 30 ± 7.5 | 15 ± 6.4 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis. This data is for illustrative purposes only. |
Table 2: Illustrative Stability of a Generic Kinase Inhibitor in RPMI-1640 at 37°C
| Time (Hours) | % Remaining (RPMI-1640 + 10% FBS) | % Remaining (RPMI-1640, serum-free) |
| 0 | 100 ± 2.8 | 100 ± 3.5 |
| 2 | 97 ± 3.2 | 93 ± 4.0 |
| 8 | 90 ± 4.5 | 82 ± 5.1 |
| 24 | 70 ± 6.2 | 55 ± 6.9 |
| 48 | 48 ± 7.1 | 30 ± 7.7 |
| 72 | 25 ± 7.9 | 10 ± 5.8 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis. This data is for illustrative purposes only. |
III. Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound in your specific cell culture medium.
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
Objective: To quantify the concentration of this compound in a chosen cell culture medium over a specified time course at 37°C.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, low-protein-binding multi-well plates (e.g., 24-well)
-
Calibrated pipettes and low-protein-binding tips
-
Humidified incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
C18 HPLC column
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare the desired cell culture medium (e.g., DMEM + 10% FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the medium to a final concentration of 10 µM. It is crucial to add the DMSO stock to the medium and vortex immediately to prevent precipitation.
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., with and without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
Immediately process the samples as described below or flash-freeze in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Processing:
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile to each 100 µL sample.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
HPLC Conditions (example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the m/z of this compound.
-
-
-
Data Analysis:
-
Calculate the peak area for this compound at each time point.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.
-
% Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100
-
-
IV. Signaling Pathways and Workflows
MEK5/ERK5 Signaling Pathway
This compound is a selective inhibitor of MEK5, a key kinase in the MEK5/ERK5 signaling pathway.[1] This pathway is involved in various cellular processes, including proliferation, differentiation, and survival.
Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps for determining the stability of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
troubleshooting unexpected results with BIX02188
Welcome to the technical support center for BIX02188. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Understanding this compound: Mechanism of Action
This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1] It functions by blocking the catalytic activity of MEK5, thereby preventing the phosphorylation and subsequent activation of its primary downstream target, Extracellular signal-Regulated Kinase 5 (ERK5).[1][2] The MEK5/ERK5 signaling cascade is involved in various cellular processes, including proliferation, survival, and differentiation.
This compound exhibits high selectivity for MEK5 over other closely related kinases such as MEK1, MEK2, ERK1/2, and JNK2.[1] However, it's important to note that at higher concentrations, this compound can also inhibit the catalytic activity of ERK5 directly.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and unexpected results that researchers may encounter during their experiments with this compound.
FAQ 1: I'm observing an unexpected increase in the expression of certain genes after this compound treatment, even though I expect inhibition of the MEK5/ERK5 pathway. Why is this happening?
This is a critical and well-documented phenomenon known as paradoxical activation of ERK5 transcriptional activity .[3][4][5]
Explanation:
While this compound inhibits the kinase activity of MEK5, leading to a decrease in the phosphorylation of ERK5, some small molecule inhibitors of the ERK5 pathway can induce a conformational change in the ERK5 protein. This change can expose the nuclear localization signal (NLS) and the transcriptional activation domain (TAD) of ERK5.[4] As a result, even though its kinase activity is not stimulated in the canonical way, the inhibitor-bound ERK5 can translocate to the nucleus and act as a transcriptional activator, leading to an increase in the expression of certain genes.[3][4]
Troubleshooting and Experimental Validation:
-
Confirm Pathway Inhibition: First, verify that this compound is inhibiting the kinase cascade as expected. Perform a Western blot to check the phosphorylation status of ERK5 (p-ERK5). You should see a decrease in p-ERK5 levels with this compound treatment.
-
Assess ERK5 Localization: Use immunofluorescence or cellular fractionation followed by Western blotting to determine the subcellular localization of total ERK5. An increase in nuclear ERK5 after this compound treatment would support the paradoxical activation hypothesis.
-
Gene Expression Analysis: If you have identified specific genes that are unexpectedly upregulated, you can use techniques like RT-qPCR to confirm these changes. It is also advisable to consult the literature for known transcriptional targets of ERK5.
-
Use Alternative Inhibitors: If paradoxical activation is confounding your results, consider using a different type of inhibitor, such as an ERK5 inhibitor with a different mechanism of action, or use genetic approaches like siRNA or shRNA to knockdown MEK5 or ERK5.
FAQ 2: My cells are showing unexpected phenotypes related to proliferation, survival, or migration that don't align with MEK5/ERK5 pathway inhibition. Could this be due to off-target effects?
Yes, off-target effects are a potential cause of unexpected cellular phenotypes. While this compound is highly selective for MEK5, it can inhibit other kinases at higher concentrations.
Known Off-Target Kinases and Their Functions:
| Kinase | IC50 (this compound) | Primary Functions in Cellular Signaling | Potential Phenotypic Consequences of Inhibition |
| MEK5 | 4.3 nM | Primary target; activates ERK5. | Inhibition of proliferation, survival, and angiogenesis. |
| ERK5 | 810 nM | Downstream of MEK5; regulates transcription factors. | Similar to MEK5 inhibition. |
| Src | Not specified, but a known off-target. | Regulates cell adhesion, migration, proliferation, and survival.[6][7][8] | Decreased cell migration and invasion, potential effects on cell growth.[6][7] |
| CSF1R | 280 nM | Regulates survival, proliferation, and differentiation of macrophages.[9][10][11][12] | Effects on macrophage populations, potential anti-inflammatory effects.[9][11] |
| KIT | 550 nM | A receptor tyrosine kinase involved in cell survival, proliferation, and differentiation, particularly in hematopoietic and germ cells.[13][14][15][16] | Can affect the viability and function of specific cell types expressing KIT.[13][16] |
| LCK | 390 nM | A tyrosine kinase crucial for T-cell receptor signaling and T-cell activation.[17][18][19][20][21] | Immunosuppressive effects by inhibiting T-cell function.[17][18] |
Troubleshooting and Experimental Validation:
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is observed only at higher concentrations of this compound, which are more likely to cause off-target effects.
-
Use a More Selective Inhibitor: If available, compare the effects of this compound with a more selective MEK5 inhibitor or a structurally different inhibitor to see if the phenotype persists.
-
Rescue Experiments: If you suspect an off-target effect on a specific kinase (e.g., Src), you may be able to perform a rescue experiment by overexpressing a constitutively active form of that kinase.
-
Consult the Literature: Review the literature to understand the known roles of the potential off-target kinases in your specific cell type and experimental context.
FAQ 3: I'm having trouble with the solubility and stability of this compound in my experiments. What are the best practices for handling this compound?
Proper handling of this compound is crucial for obtaining reproducible results.
Solubility:
-
Stock Solution: this compound is soluble in DMSO up to 43 mg/mL.[1] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO to minimize the volume of solvent added to your cell culture media. Moisture-absorbing DMSO can reduce solubility.[1]
-
Working Solution: To prepare a working solution, you can dilute the DMSO stock in your cell culture medium. It is important to mix thoroughly after adding the inhibitor to the medium. For in vivo studies, a formulation with PEG300 and ddH2O may be necessary, and the mixed solution should be used immediately.[1]
Stability and Storage:
-
Powder: As a powder, this compound is stable for up to 3 years when stored at -20°C.[1]
-
Stock Solution: Aliquot your DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1]
Troubleshooting:
-
Precipitation in Media: If you observe precipitation after adding this compound to your cell culture medium, it may be due to exceeding its solubility limit in the aqueous environment. Try preparing a more dilute working solution or using a carrier solvent like PEG300 for certain applications.
-
Inconsistent Results: Inconsistent results between experiments could be due to degradation of the compound. Ensure you are using fresh dilutions from a properly stored stock solution for each experiment.
Experimental Protocols
Detailed Western Blot Protocol for Analyzing p-ERK5 Inhibition by this compound
This protocol provides a detailed methodology for assessing the inhibition of ERK5 phosphorylation in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate your cells of interest (e.g., HeLa cells) at an appropriate density and allow them to adhere overnight.
-
The following day, serum-starve the cells for 20 hours to reduce basal signaling activity.[1]
-
Pre-treat the cells with this compound at your desired concentrations for 1.5 hours.[1] Include a DMSO-only vehicle control.
-
Stimulate the cells with an appropriate agonist to activate the MEK5/ERK5 pathway (e.g., 0.4 M sorbitol for 20 minutes at 37°C for HeLa cells).[1]
2. Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1][22]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 10-30 minutes with occasional vortexing.[1][22]
-
Centrifuge the lysate at 14,000 rpm for 10-20 minutes at 4°C to pellet cellular debris.[1][22]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein lysate, add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X) containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein for each sample onto an SDS-polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C.[23]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (p-ERK5) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[23]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[23]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
To confirm equal protein loading, you can strip the membrane and re-probe with an antibody for total ERK5 and/or a housekeeping protein like GAPDH or β-actin.
7. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 16. KIT (gene) - Wikipedia [en.wikipedia.org]
- 17. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 18. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lck and the nature of the T cell receptor trigger | Davis Lab Oxford | Structure-Based Immunology [davislab-oxford.org]
- 20. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad.com [bio-rad.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
identifying and minimizing BIX02188 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BIX02188, a selective inhibitor of MEK5. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on off-target effects to facilitate accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MAP2K5), more commonly known as MEK5.[1] It blocks the catalytic activity of MEK5, thereby preventing the phosphorylation and activation of its downstream substrate, Extracellular signal-Regulated Kinase 5 (ERK5).
Q2: What is the mechanism of action of this compound?
A2: this compound functions as an ATP-competitive inhibitor of MEK5. By binding to the ATP pocket of the MEK5 enzyme, it prevents the transfer of phosphate from ATP to ERK5, thus inhibiting the activation of the MEK5/ERK5 signaling pathway.
Q3: Does this compound inhibit other kinases?
A3: While this compound is highly selective for MEK5, it can exhibit off-target activity at higher concentrations. Known off-targets include ERK5, Transforming Growth Factor-beta Receptor 1 (TGFβR1), and p38α.[1] It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.
Q4: Can this compound cause paradoxical activation of the ERK5 pathway?
A4: Some small molecule inhibitors of the ERK5 pathway have been reported to cause a "paradoxical activation" of ERK5's transcriptional activity, even while inhibiting its kinase activity. This occurs through a conformational change in the ERK5 protein that promotes its nuclear translocation and transcriptional function.[2] However, studies have shown that this compound inhibits the transcriptional activation of MEF2C, a key downstream target of ERK5, suggesting it does not cause paradoxical activation of this specific downstream signaling event.[1]
Q5: How can I be sure my observed phenotype is due to MEK5 inhibition?
A5: This is a critical question in pharmacological studies. To confirm that the observed effects are due to the inhibition of MEK5, it is recommended to use multiple validation methods. These include:
-
Dose-response experiments: Demonstrate that the biological effect is dependent on the concentration of this compound.
-
Genetic knockdown: Use siRNA or shRNA to reduce the expression of MEK5 and see if this phenocopies the effect of this compound.
-
Rescue experiments: In a system where MEK5 has been knocked down, the phenotype should be rescued by introducing a version of MEK5 that is resistant to this compound.
Troubleshooting Guides
Guide 1: Unexpected or No Effect Observed
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. Start with a concentration range around the reported IC50 for cellular assays (e.g., 0.5 - 10 µM). |
| Poor Cell Permeability | While this compound is generally cell-permeable, its uptake can vary between cell lines. If possible, measure the intracellular concentration of the compound. |
| Low MEK5/ERK5 Pathway Activity | Confirm that the MEK5/ERK5 pathway is active in your experimental model under basal or stimulated conditions. Use a positive control (e.g., sorbitol or EGF stimulation) and assess ERK5 phosphorylation by Western blot. |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms that bypass the MEK5/ERK5 pathway. Consider using a different cell model. |
Guide 2: Suspected Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | Use the lowest effective concentration that inhibits MEK5 activity without significantly affecting known off-targets. Refer to the selectivity data in Table 1. |
| Phenotype Does Not Match Known MEK5 Function | Use a secondary, structurally unrelated MEK5 inhibitor to see if it reproduces the same phenotype. |
| Inhibition of Other Kinases | Perform a kinome-wide selectivity screen to identify potential off-targets at the concentration you are using. |
| Paradoxical Pathway Activation | Although less likely with this compound's effect on MEF2C, if you suspect paradoxical activation of other ERK5 transcriptional targets, you can perform a reporter assay for a different ERK5-regulated promoter. |
| Confirmation of On-Target Effect | Use siRNA or shRNA to specifically knock down MEK5. The resulting phenotype should mimic the effects of this compound if the inhibitor is acting on-target. A cellular thermal shift assay (CETSA) can also be used to confirm direct target engagement in cells.[3][4][5][6][7] |
Data Presentation
Table 1: this compound Kinase Selectivity Profile
| Target | IC50 (nM) | Fold Selectivity vs. MEK5 | Reference |
| MEK5 (On-Target) | 4.3 | - | [1] |
| ERK5 | 810 | 188 | [1] |
| TGFβR1 | 1,800 | 419 | [1] |
| p38α | 3,900 | 907 | [1] |
| MEK1 | >6,300 | >1,465 | [1] |
| MEK2 | >6,300 | >1,465 | [1] |
| ERK1 | >6,300 | >1,465 | [1] |
| JNK2 | >6,300 | >1,465 | [1] |
| EGFR | >6,300 | >1,465 | [1] |
| STK16 | >6,300 | >1,465 | [1] |
Experimental Protocols
Protocol 1: In Vitro MEK5 Kinase Assay
This protocol describes how to measure the kinase activity of MEK5 in a biochemical assay.
Materials:
-
Recombinant active MEK5 protein
-
Recombinant inactive ERK5 protein (substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare this compound dilutions: Serially dilute this compound in kinase assay buffer to the desired concentrations.
-
Prepare kinase reaction mix: In each well of a 96-well plate, add:
-
Recombinant active MEK5
-
Recombinant inactive ERK5
-
This compound dilution or vehicle (DMSO)
-
-
Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for MEK5.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate luminescent signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence: Read the luminescence on a plate reader.
-
Data analysis: Calculate the percentage of MEK5 inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Western Blot for ERK5 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on ERK5 phosphorylation in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
Stimulant (e.g., sorbitol, EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell treatment: Plate cells and grow to desired confluency. Pre-treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., sorbitol) for a short period (e.g., 20-30 minutes) to induce ERK5 phosphorylation.
-
Cell lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with anti-phospho-ERK5 antibody overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK5 antibody.
Mandatory Visualizations
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
dealing with BIX02188 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the precipitation of BIX02188 in aqueous solutions.
Troubleshooting Guide
Issue: Precipitate observed in this compound stock solution.
Question: I've noticed a precipitate in my this compound stock solution stored at -20°C. Is it still usable? How can I redissolve it?
Answer: Precipitation in a this compound stock solution, typically prepared in DMSO, can occur during freeze-thaw cycles or prolonged storage. Before use, always visually inspect your stock solution.
-
Recommended Action: To redissolve the precipitate, you can gently warm the vial in a 37°C water bath for a few minutes or use brief sonication.[1] If the precipitate fully redissolves and the solution is clear, it is generally usable. However, if the precipitate does not dissolve with these methods, it is best to prepare a fresh stock solution to ensure accurate concentration and activity in your experiments.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Issue: this compound precipitates immediately upon dilution in aqueous media.
Question: When I add my this compound DMSO stock to my cell culture media or aqueous buffer, it immediately turns cloudy and a precipitate forms. What is causing this and how can I prevent it?
Answer: This is a common issue known as "solvent shock" and is due to the poor aqueous solubility of this compound.[2][3][4] When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the this compound, which is highly soluble in DMSO, is no longer soluble in the final low-DMSO concentration medium and crashes out of solution.
Solutions:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your concentrated stock in 100% DMSO to create intermediate stocks with lower concentrations. Then, add a small volume of the final, less concentrated DMSO stock to your aqueous medium.[1] This gradual change in the solvent environment can help prevent precipitation.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible to minimize cytotoxicity, ideally below 0.5%, and not exceeding 1%.[1] You may need to adjust the concentration of your stock solution to achieve this while maintaining the desired final concentration of this compound.
-
Use of Surfactants or Co-solvents: For in vivo or certain in vitro applications, specific formulation strategies can be employed. These often involve the use of surfactants and co-solvents to improve solubility. A common formulation involves a step-wise addition of solvents. For example, a protocol might involve dissolving this compound in DMSO first, then adding PEG300, followed by Tween-80, and finally the aqueous solution.[5]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in different solvents?
A1: this compound has very low solubility in water and ethanol, but is highly soluble in DMSO.[2][3] The quantitative solubility data is summarized in the table below.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in fresh, anhydrous DMSO.[2] For example, you can dissolve this compound in DMSO to a concentration of 10 mM to 100 mM.[6] Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2][4]
Q3: What is the recommended storage and stability for this compound solutions?
A3: this compound powder is stable for years when stored at -20°C.[2] Stock solutions in DMSO can be stored for up to 1 year at -80°C or for 1 month at -20°C.[2] It is advisable to avoid repeated freeze-thaw cycles.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5) with an IC50 of 4.3 nM.[2][3][4][5] By inhibiting MEK5, this compound blocks the phosphorylation and activation of its downstream target, ERK5 (Extracellular signal-regulated kinase 5).[5][7] This subsequently inhibits the transcriptional activity of MEF2C, a downstream substrate of the MEK5/ERK5 signaling cascade.[2][7]
Q5: Is this compound selective for MEK5?
A5: this compound is highly selective for MEK5. It shows no significant inhibitory activity against closely related kinases such as MEK1, MEK2, ERK1/2, p38, and JNK at concentrations where it effectively inhibits MEK5.[2][5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | ≥10.3 mg/mL[3] | ≥25 mM |
| Ethanol | 3 mg/mL[2] | ~7.3 mM |
| Water | Insoluble[2][3] | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.125 mg of this compound powder (Molecular Weight: 412.48 g/mol ).
-
Dissolving: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, to get a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Final Dilution in Media: Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to get a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of media). Add the stock solution dropwise while gently swirling the medium to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.
Visualizations
Caption: this compound inhibits the MEK5/ERK5 signaling pathway.
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Interpreting Altered Cell Morphology After BIX02188 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting changes in cell morphology following treatment with BIX02188.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1] Its primary mechanism of action is to block the catalytic activity of MEK5, thereby preventing the phosphorylation and activation of its downstream target, Extracellular signal-Regulated Kinase 5 (ERK5).[2] This inhibition disrupts the MEK5/ERK5 signaling pathway, which is involved in various cellular processes, including proliferation, survival, and differentiation.[3]
Q2: What are the expected downstream effects of this compound treatment on cellular processes?
By inhibiting the MEK5/ERK5 pathway, this compound treatment can lead to several downstream cellular effects, including:
-
Induction of Apoptosis: In certain cancer cell lines, inhibition of MEK5/ERK5 signaling has been shown to induce programmed cell death.[4][5]
-
Cell Cycle Arrest: this compound treatment can cause an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation.[6]
-
Modulation of Autophagy: The MEK5/ERK5 pathway has been implicated in the regulation of autophagy, and its inhibition may lead to changes in this process.
-
Alterations in Cell Morphology: The MEK5/ERK5 pathway is linked to the regulation of the actin cytoskeleton and focal adhesions, which are critical for maintaining cell shape and motility.[7][8]
Q3: What specific morphological changes might I observe in my cells after this compound treatment?
While specific morphological changes can be cell-type dependent, inhibition of the MEK/ERK pathway, in general, has been associated with:
-
Cell Flattening and Increased Size: Inhibition of MAPKK has been shown to cause morphological reversion in some cancer cells, leading to increased cellular size and width.[9]
-
Actin Cytoskeleton Reorganization: The MEK5/ERK5 pathway plays a role in cytoskeletal remodeling.[7] Inhibition by this compound may lead to alterations in the organization of actin filaments, such as a reduction in stress fibers.
-
Changes in Focal Adhesions: The MEK5/ERK5 pathway can influence the formation and turnover of focal adhesions.[8] Changes in the number, size, and distribution of focal adhesions may be observed.
-
Modulation of Epithelial-Mesenchymal Transition (EMT): The MEK5/ERK5 signaling pathway is a known regulator of EMT, a process that involves significant changes in cell morphology from an epithelial (cobblestone-like) to a mesenchymal (spindle-shaped) phenotype.[8][10][11] this compound treatment could potentially reverse or inhibit EMT, leading to a more epithelial morphology.
Troubleshooting Guide
This guide addresses specific issues you might encounter when interpreting altered cell morphology after this compound treatment.
| Observed Issue | Potential Cause | Suggested Solution |
| No observable change in cell morphology. | 1. Sub-optimal concentration of this compound: The concentration used may be too low to effectively inhibit MEK5 in your specific cell line. 2. Cell-type specific resistance: Your cell line may not be sensitive to MEK5 inhibition for morphological changes. 3. Insufficient treatment duration: The incubation time may not be long enough for morphological changes to become apparent. | 1. Perform a dose-response experiment: Titrate this compound across a range of concentrations to determine the optimal dose for your cell line. 2. Confirm target engagement: Perform a Western blot to verify a decrease in phosphorylated ERK5 levels after treatment. 3. Extend the treatment time: Conduct a time-course experiment to identify the optimal duration for observing morphological effects. |
| High levels of cell death obscuring morphological analysis. | 1. This compound concentration is too high: The concentration used may be inducing rapid and widespread apoptosis.[4] 2. Cell line is highly sensitive to MEK5 inhibition. | 1. Lower the concentration of this compound: Use a lower dose that still effectively inhibits pERK5 but with reduced cytotoxicity. 2. Reduce treatment duration: A shorter incubation time may allow for the observation of morphological changes before extensive cell death occurs. |
| Inconsistent or variable morphological changes across the cell population. | 1. Cell culture heterogeneity: The cell population may not be uniform, with different subpopulations responding differently to the treatment. 2. Uneven drug distribution: Inconsistent exposure of cells to this compound in the culture vessel. | 1. Use a clonal cell line: If possible, use a single-cell cloned population to ensure a more uniform response. 2. Ensure proper mixing: Gently swirl the culture plate after adding this compound to ensure even distribution. |
| Difficulty visualizing the actin cytoskeleton after staining. | 1. Sub-optimal fixation or permeabilization: The protocol used may not be suitable for your cell type or for preserving actin filaments. 2. Phalloidin conjugate issue: The phalloidin conjugate may have degraded or is being used at a sub-optimal concentration. | 1. Optimize your staining protocol: Test different fixation (e.g., paraformaldehyde vs. methanol) and permeabilization (e.g., Triton X-100 concentration and incubation time) conditions.[12] 2. Use fresh phalloidin: Prepare fresh dilutions of the phalloidin conjugate for each experiment. Titrate the concentration to find the optimal signal-to-noise ratio.[13][14] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of F-actin with Phalloidin
This protocol is for visualizing the actin cytoskeleton in cultured cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the determined time.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[15]
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.[12]
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by adding 1% BSA in PBS and incubating for 30 minutes at room temperature.[15]
-
-
Phalloidin Staining:
-
Dilute the fluorescently conjugated phalloidin in 1% BSA/PBS according to the manufacturer's instructions.
-
Aspirate the blocking buffer and add the phalloidin solution to the coverslips.
-
Incubate for 20-60 minutes at room temperature, protected from light.[15]
-
Aspirate the phalloidin solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium with DAPI.
-
Seal the edges of the coverslip with nail polish.
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aberrant MEK5 signalling promotes clear cell renal cell carcinoma development via mTOR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Epithelial to Mesenchymal Transition Regulated by ERK5 Signaling [mdpi.com]
- 9. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Tackle Epithelial-Mesenchymal Transition With Epigenetic Drugs in Cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 14. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 15. benchchem.com [benchchem.com]
best practices for long-term storage of BIX02188
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of BIX02188, a selective inhibitor of MEK5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound powder?
For long-term stability, lyophilized this compound powder should be stored at -20°C. Under these conditions, the compound is stable for up to three years from the date of receipt.[1] It is also recommended to keep the powder in a dry and dark environment.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO at concentrations up to 43 mg/mL.[1] For long-term storage, it is advisable to prepare a high-concentration stock solution in fresh, anhydrous DMSO, aliquot it into single-use vials, and store them at -80°C.[1] This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound. When stored at -80°C in DMSO, the stock solution is stable for up to one year.[1] For shorter-term storage (up to one month), aliquots can be kept at -20°C.[1]
Q3: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of MEK5 (MAPK/ERK Kinase 5), with an IC50 of 4.3 nM.[1] It functions by blocking the catalytic activity of MEK5, which in turn prevents the phosphorylation and activation of its downstream target, ERK5 (Extracellular signal-regulated kinase 5).[1] This inhibition disrupts the MEK5/ERK5 signaling pathway, which is involved in various cellular processes, including proliferation, differentiation, and survival.[2][3]
Q4: What are the known off-target effects of this compound?
This compound exhibits high selectivity for MEK5. However, it can inhibit ERK5 catalytic activity at higher concentrations, with an IC50 of 810 nM.[1] Studies have shown that this compound has minimal activity against other closely related kinases such as MEK1, MEK2, ERK1/2, p38α, and JNK2 at concentrations typically used for MEK5 inhibition.[1]
Troubleshooting Guides
Issue 1: this compound precipitated out of solution during my experiment.
-
Potential Cause: The solubility of this compound is limited in aqueous solutions. When diluting a DMSO stock solution into cell culture media or aqueous buffers, the final concentration of DMSO should be kept low (typically below 0.5%) to maintain solubility.
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: If your experimental setup allows, you can slightly increase the percentage of DMSO in the final working solution. However, be mindful of potential solvent toxicity to your cells.
-
Use a Co-solvent: For in vivo studies or when DMSO is not suitable, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.
-
Gentle Warming: Gentle warming of the solution in a water bath (37-50°C) can aid in redissolving the compound. Avoid excessive heat to prevent degradation.
-
Sonication: Brief sonication can also help to dissolve precipitated this compound.
-
Prepare Fresh Dilutions: It is always recommended to prepare fresh working solutions from the stock for each experiment to minimize precipitation issues.
-
Issue 2: I am not observing the expected inhibition of ERK5 phosphorylation.
-
Potential Cause: Several factors can contribute to a lack of efficacy, including compound instability, insufficient concentration, or cellular resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution from lyophilized powder if in doubt.
-
Perform a Dose-Response Experiment: The effective concentration of this compound can be cell-line dependent. Conduct a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Check for Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider performing experiments in low-serum media for a short duration to assess if this is a factor.
-
Investigate Compensatory Pathways: Cells can activate alternative signaling pathways to bypass the inhibition of the MEK5/ERK5 pathway. Analyze the activation of other related pathways, such as the ERK1/2 or PI3K/AKT pathways.
-
Issue 3: I am observing a paradoxical activation of ERK5 transcriptional activity.
-
Potential Cause: Some kinase inhibitors can induce a conformational change in their target protein, leading to paradoxical activation of certain functions. While this compound primarily inhibits MEK5 kinase activity, it's crucial to monitor downstream effects comprehensively.
-
Troubleshooting Steps:
-
Measure Transcriptional Activity: Use a reporter assay (e.g., MEF2-luciferase) to specifically measure the transcriptional activity of ERK5. An increase in reporter activity in the presence of the inhibitor would indicate paradoxical activation.
-
Analyze Target Gene Expression: Perform qPCR to analyze the expression of known ERK5 target genes. Upregulation of these genes despite kinase inhibition can be a sign of paradoxical activation.
-
Use Genetic Controls: Compare the effects of this compound with the effects of genetic knockdown (e.g., siRNA or shRNA) of MEK5 or ERK5 to differentiate between kinase-dependent and -independent effects.
-
Data Presentation
Table 1: Long-Term Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Solvent |
| Lyophilized Powder | -20°C | Up to 3 years | - |
| Stock Solution | -80°C | Up to 1 year | DMSO |
| Stock Solution | -20°C | Up to 1 month | DMSO |
Table 2: In Vitro IC50 Values of this compound Against Various Kinases
| Kinase | IC50 (nM) |
| MEK5 | 4.3[1] |
| ERK5 | 810[1] |
| TGFβR1 | 1800[1] |
| p38α | 3900[1] |
| MEK1 | >6300[1] |
| MEK2 | >6300[1] |
| ERK1 | >6300[1] |
| JNK2 | >6300[1] |
| EGFR | >6300[1] |
| STK16 | >6300[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound lyophilized powder (MW: 412.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 4.125 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: In Vitro MEK5 Kinase Assay
-
Materials:
-
Recombinant active MEK5 enzyme
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., recombinant inactive ERK5)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant MEK5, and the ERK5 substrate.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis of ERK5 Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time. Include a positive control (e.g., sorbitol stimulation) and a negative control (vehicle-treated).[1]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK5.
-
Visualizations
Caption: this compound inhibits the MEK5/ERK5 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Navigating Experimental Variability with BIX02188: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to utilizing the MEK5 inhibitor, BIX02188, in your research. Inconsistent experimental outcomes can be a significant challenge. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you achieve reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5) with a reported IC50 value of 4.3 nM in cell-free assays.[1][2] It functions by blocking the catalytic activity of MEK5, thereby preventing the phosphorylation and activation of its primary downstream target, Extracellular Signal-Regulated Kinase 5 (ERK5). This compound also directly inhibits ERK5 catalytic activity, but with a lower potency (IC50 of 810 nM).[1][3]
Q2: I am observing a weaker than expected inhibitory effect on my target cells. What are the potential causes?
A2: Several factors can contribute to reduced efficacy:
-
Compound Solubility: this compound is sparingly soluble in aqueous solutions and can precipitate out of cell culture media, lowering its effective concentration. Ensure proper solubilization techniques are followed.
-
Compound Degradation: Repeated freeze-thaw cycles of stock solutions or prolonged storage in aqueous media can lead to degradation. Always use freshly prepared dilutions from a stable stock.
-
Cell Density: High cell confluence can alter signaling pathways and may require higher concentrations of the inhibitor to achieve the desired effect.[4]
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their bioavailability.[5][6]
-
Suboptimal Treatment Time: The duration of exposure to this compound may be insufficient to elicit a maximal response. Time-course experiments are recommended to determine the optimal treatment window.
Q3: My this compound solution appears to have precipitated in the cell culture medium. How can I prevent this?
A3: Precipitation is a common issue with hydrophobic compounds like this compound. To mitigate this:
-
Proper Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Serial Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous media. Perform serial dilutions in pre-warmed (37°C) cell culture media.
-
Final DMSO Concentration: Keep the final DMSO concentration in your culture medium low, typically below 0.5%, to minimize both solvent-induced toxicity and precipitation.[7]
-
Pre-warmed Media: Always use pre-warmed media for dilutions, as temperature changes can affect solubility.[8]
Q4: I am observing unexpected cellular phenotypes that don't align with MEK5/ERK5 inhibition. Could these be off-target effects?
A4: While this compound is selective for MEK5, off-target effects are possible, especially at higher concentrations. At concentrations above its IC50 for MEK5, this compound has been shown to inhibit other kinases, such as TGFβR1 (IC50 = 1.8 µM) and Src.[1][9] To investigate potential off-target effects:
-
Dose-Response Analysis: Perform a careful dose-response experiment to ensure you are using the lowest effective concentration.
-
Use a Structurally Different Inhibitor: Confirm your phenotype using another selective MEK5 inhibitor to see if the effect is reproducible.
-
Rescue Experiments: If feasible, a rescue experiment involving the overexpression of a constitutively active form of a downstream target (like MEF2C) could help confirm on-target activity.
Data Presentation: this compound Inhibitory Activity
The following tables summarize the reported in vitro inhibitory concentrations of this compound. Note that IC50 values can vary depending on the specific assay conditions, cell line, and experimental setup.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference(s) |
| MEK5 | 4.3 | [1][2] |
| ERK5 | 810 | [1][3] |
| TGFβR1 | 1800 | [1] |
| p38α | 3900 | [1] |
| MEK1 | >6300 | [1] |
| MEK2 | >6300 | [1] |
| ERK2 | >6300 | [1] |
| JNK2 | >6300 | [1] |
| CSF1R | 280 | [2] |
| KIT | 550 | [2] |
| LCK | 390 | [2] |
Table 2: Cell-Based Assay IC50 Values for this compound
| Cell Line | Assay | IC50 (µM) | Reference(s) |
| HeLa | MEF2C Luciferase Reporter | 1.15 | [1] |
| HEK293 | MEF2C Luciferase Reporter | 0.82 | [1] |
| Bovine Lung Microvascular Endothelial Cells (BLMECs) | Inhibition of H2O2-induced BMK1 (ERK5) phosphorylation | 0.8 | [1][3] |
| Ba/F3 (FLT3-ITD) | Apoptosis Induction | Not specified | [10] |
| MV4-11 (FLT3-ITD) | Apoptosis Induction | Not specified | [10] |
| MOLM-13 (FLT3-ITD) | Apoptosis Induction | Not specified | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of MEK5 Inhibitors: BIX02188 vs. GW284543
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two prominent MEK5 inhibitors, BIX02188 and GW284543. The MEK5/ERK5 signaling pathway is a critical cascade involved in various cellular processes, including proliferation, survival, and differentiation.[1][2] Its dysregulation has been implicated in several diseases, most notably in cancer, where it can serve as an escape route for tumor cells under therapeutic stress.[3][4][5] As such, inhibitors of this pathway are invaluable tools for both basic research and therapeutic development.
This document summarizes key performance data, details relevant experimental protocols, and provides visual diagrams of the signaling pathway and experimental workflows to aid in the selection of the appropriate inhibitor for specific research needs.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and GW284543, focusing on their inhibitory concentrations (IC50) and key molecular targets.
| Parameter | This compound | GW284543 |
| Primary Target | MEK5 | MEK5 |
| MEK5 IC50 | 4.3 nM[6][7] | Not specified in available literature. |
| ERK5 IC50 | 810 nM (0.81 µM)[1][6][7] | Not specified. |
| Downstream Effects | Inhibits sorbitol-induced ERK5 phosphorylation in HeLa cells.[6][8] Inhibits transcriptional activation of MEF2C.[6][8] Induces apoptosis in FLT3-ITD positive leukemic cells.[9] | Reduces phosphorylated ERK5 (pERK5) levels.[10][11][12] Decreases endogenous MYC protein levels.[7][10][11] |
| Selectivity | Does not inhibit closely related kinases MEK1, MEK2, ERK2, and JNK2.[2][6][7] | Described as a "selective" MEK5 inhibitor.[7][10][11] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of MEK5 inhibition and the methods used for evaluation, the following diagrams have been generated.
MEK5-ERK5 Signaling Pathway
The MEK5/ERK5 pathway is a distinct module within the mitogen-activated protein kinase (MAPK) family.[2] It is typically activated by upstream kinases MEKK2 and MEKK3 in response to stimuli like growth factors and stress.[1][2] Activated MEK5 then phosphorylates and activates ERK5, which in turn translocates to the nucleus to regulate transcription factors such as MEF2 and c-Myc, influencing cell survival and proliferation.[1][2]
Experimental Workflow: Western Blot for Phospho-ERK5 Inhibition
A common method to validate the efficacy of a MEK5 inhibitor is to measure its effect on the phosphorylation of its direct substrate, ERK5, within a cellular context. The following diagram outlines a typical workflow for this experiment.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are protocols for key experiments cited in the characterization of MEK5 inhibitors.
Protocol 1: Biochemical MEK5 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the catalytic activity of purified MEK5 enzyme.
Objective: To determine the IC50 value of an inhibitor against MEK5.
Materials:
-
Purified, recombinant MEK5 protein (e.g., GST-MEK5).[6]
-
Kinase substrate (e.g., inactive ERK5).
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based detection).
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.5 mM DTT, 100 µM Na₃VO₄, 0.2% BSA.[6]
-
Test inhibitors (this compound, GW284543) dissolved in DMSO.
-
ATP detection reagent (e.g., PKLight).[6]
-
Microplates (e.g., 96-well or 384-well).
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then further dilute in Assay Buffer.
-
Add the purified MEK5 enzyme and the kinase substrate to the wells of the microplate.
-
Add the diluted inhibitors to the respective wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP to each well. A typical final concentration is 0.75 µM.[6]
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction and measure the remaining ATP (an indicator of kinase activity) using a luminescence-based ATP detection reagent or measure substrate phosphorylation via autoradiography if using radiolabeled ATP.
-
Convert raw signals to percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Cell-Based ERK5 Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block MEK5 activity inside living cells by quantifying the phosphorylation of its substrate, ERK5.
Objective: To determine the cellular potency of an inhibitor in blocking the MEK5-ERK5 pathway.
Materials:
-
Cell line (e.g., HeLa, HEK293).[6]
-
Cell culture medium and serum.
-
Stimulant (e.g., 0.4 M Sorbitol).[6]
-
Test inhibitors dissolved in DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[6]
-
Primary antibodies: anti-phospho-ERK5 (pERK5) and anti-total-ERK5.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and PVDF membranes.
-
Chemiluminescence detection reagents.
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal kinase activity.[13]
-
Pre-treat cells with various concentrations of the inhibitor (or DMSO vehicle control) for 1.5 to 2 hours.[6][13]
-
Stimulate the cells with a known MEK5-ERK5 pathway activator (e.g., 0.4 M sorbitol for 20 minutes) to induce ERK5 phosphorylation.[6]
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.[6]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated ERK5.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK5 to serve as a loading control.
-
Quantify the band intensities using densitometry and normalize the pERK5 signal to the total ERK5 signal.
Protocol 3: MEF2C Transcriptional Reporter Assay
This assay evaluates the inhibitor's effect on the transcriptional activity of MEF2C, a downstream target of ERK5, providing a functional readout of pathway inhibition.
Objective: To measure the functional consequence of MEK5/ERK5 pathway inhibition.
Materials:
-
HEK293 or HeLa cells.[6]
-
MEF2-luciferase reporter plasmid (contains MEF2 binding sites driving firefly luciferase expression).[14]
-
A control plasmid expressing Renilla luciferase (for normalization).[14]
-
Transfection reagent.
-
Test inhibitors.
-
Dual-luciferase reporter assay system.
Procedure:
-
Co-transfect cells with the MEF2-luciferase reporter plasmid and the Renilla control plasmid. For maximal stimulation, a plasmid expressing a constitutively active form of MEK5 can also be included.[14]
-
Allow cells to recover and express the plasmids for 18-24 hours.
-
Treat the transfected cells with various concentrations of the inhibitor or DMSO vehicle control for 6-24 hours.
-
Lyse the cells and perform the dual-luciferase assay according to the manufacturer's instructions, sequentially measuring firefly and Renilla luciferase activity.
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number.
-
Determine the IC50 value by plotting the normalized luciferase activity against the inhibitor concentration.
References
- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MEK5/ERK5 Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MEK5/ERK5 Pathway in Health and Disease - ProQuest [proquest.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Cross-Validation of BIX02188 Findings with CRISPR/Cas9: A Comparative Guide
For researchers and drug development professionals, confirming that a small molecule inhibitor's biological effects are due to its intended target is a critical validation step. This guide provides an objective comparison of findings obtained using the small molecule inhibitor BIX02188 with genetic target disruption via CRISPR/Cas9. We will explore the methodologies, data interpretation, and comparative advantages of each approach for validating the role of the MEK5/ERK5 signaling pathway.
This compound: A Selective MEK5 Inhibitor
This compound is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1][2] It functions by blocking the catalytic activity of MEK5, thereby preventing the subsequent phosphorylation and activation of its primary downstream substrate, Extracellular Signal-Regulated Kinase 5 (ERK5).[1][3] The MEK5/ERK5 pathway is implicated in various cellular processes, including proliferation, survival, and differentiation, and its dysregulation is associated with several cancers.[4][5]
Mechanism of Action and Signaling Cascade
The MEK5-ERK5 signaling cascade is a distinct pathway within the MAPK signaling network.[4] Upstream kinases like MEKK2 or MEKK3 activate MEK5 in response to stimuli such as growth factors or stress.[4] Activated MEK5 then phosphorylates ERK5.[1][3] Phosphorylated ERK5 translocates to the nucleus to activate transcription factors, such as Myocyte Enhancer Factor 2 (MEF2), regulating gene expression related to cell growth and survival.[1][4] this compound specifically inhibits the first step in this cascade, the catalytic activity of MEK5.
Caption: The MEK5/ERK5 signaling pathway inhibited by this compound and disrupted by CRISPR/Cas9.
Data Presentation: Kinase Selectivity
While this compound is highly selective for MEK5, it is crucial to consider its activity against other kinases, especially when interpreting cellular phenotypes. The IC50 values provide a quantitative measure of inhibitor potency.
| Kinase | This compound IC50 (nM) | Reference |
| MEK5 | 4.3 | [1] |
| ERK5 | 810 | [1] |
| TGFβR1 | 1,800 | [1] |
| p38α | 3,900 | [1] |
| MEK1 | >6,300 | [1] |
| MEK2 | >6,300 | [1] |
| ERK1 | >6,300 | [1] |
| JNK2 | >6,300 | [1] |
Table 1: Kinase selectivity profile of this compound. The primary on-target activity is against MEK5, with significantly lower potency against other kinases.
CRISPR/Cas9: The Genetic Gold Standard for Target Validation
CRISPR/Cas9 technology offers a precise way to validate the on-target effects of a small molecule by genetically ablating its intended target.[6] By knocking out the gene encoding the target protein—in this case, MAP2K5 (the gene for MEK5)—researchers can compare the resulting phenotype directly with that produced by the chemical inhibitor. A high degree of concordance between the two methods provides strong evidence that the inhibitor's effects are mediated through the intended target.
Comparative Analysis: this compound vs. CRISPR/Cas9
| Feature | This compound (Pharmacological Inhibition) | CRISPR/Cas9 (MAP2K5 Knockout) |
| Principle | Reversible, competitive inhibition of MEK5 kinase activity.[1] | Permanent gene disruption at the DNA level, preventing protein expression.[6] |
| Effect | Transient reduction of MEK5 signaling pathway output. | Complete and permanent loss of MEK5 protein. |
| Specificity | High for MEK5, but potential for off-target effects at higher concentrations.[1] | High specificity to the targeted gene, with off-target DNA cleavage as a potential concern that can be mitigated by careful guide RNA design.[6] |
| Duration | Effect is present as long as the compound is bioavailable; reversible upon washout. | Permanent and heritable genetic modification in the cell line. |
| Key Advantage | Dose-dependent and temporal control of target inhibition. Easy to apply to a wide range of cell types. | Provides a clean genetic model for studying the function of a single protein, considered the gold standard for target validation.[6][7] |
| Key Limitation | Potential for undiscovered off-target effects that can confound interpretation of results. | Can be time-consuming to generate and validate knockout cell lines. Does not account for potential compensatory mechanisms that may arise during clonal selection. |
Table 2: An objective comparison of pharmacological inhibition with this compound versus genetic knockout of its target, MEK5, using CRISPR/Cas9.
Experimental Protocols
To cross-validate the effects of this compound, a researcher would typically compare cellular phenotypes and signaling readouts following either chemical treatment or genetic knockout.
Experimental Workflow
Caption: Workflow for cross-validating this compound's effects with CRISPR/Cas9-mediated MEK5 knockout.
Protocol 1: this compound Treatment and Western Blot Analysis
This protocol is designed to confirm that this compound inhibits MEK5 signaling in a cellular context.
| Step | Description |
| 1. Cell Culture | Plate cells (e.g., HeLa or MV4-11) at a desired density and allow them to adhere overnight. |
| 2. Starvation (Optional) | Serum-starve cells for 16-24 hours to reduce basal MAPK signaling. |
| 3. This compound Treatment | Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. |
| 4. Stimulation | Stimulate the MEK5/ERK5 pathway using an appropriate agonist (e.g., 0.4 M sorbitol for 20 minutes) to induce ERK5 phosphorylation.[1] |
| 5. Cell Lysis | Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. |
| 6. Protein Quantification | Determine the protein concentration of each lysate using a BCA assay. |
| 7. Western Blot | Separate equal amounts of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK5, total ERK5, and a loading control (e.g., GAPDH). |
| 8. Analysis | Quantify band intensities to determine the dose-dependent inhibition of ERK5 phosphorylation by this compound. |
Table 3: A detailed methodology for assessing the on-target activity of this compound in cells.
Protocol 2: CRISPR/Cas9-Mediated Knockout of MAP2K5
This protocol outlines the generation of a MEK5 knockout cell line for comparative studies.
| Step | Description |
| 1. gRNA Design | Design 2-3 single guide RNAs (sgRNAs) targeting a constitutive exon of the MAP2K5 gene using a validated online tool to minimize off-target effects. |
| 2. Vector Cloning | Synthesize and clone the sgRNAs into a suitable Cas9 expression vector. |
| 3. Transfection | Transfect the target cell line with the Cas9/sgRNA plasmid. For difficult-to-transfect cells, consider lentiviral or RNP delivery. |
| 4. Single-Cell Cloning | After 48-72 hours, generate monoclonal populations by sorting single cells into 96-well plates or through serial dilution. |
| 5. Clone Expansion | Expand the single-cell clones until sufficient numbers are available for genomic DNA extraction and protein analysis. |
| 6. Knockout Validation (Genomic) | Extract genomic DNA and perform PCR amplification of the target region. Validate the presence of insertions/deletions (indels) using methods like T7 Endonuclease I (T7E1) assay or Sanger sequencing.[8][9] |
| 7. Knockout Validation (Protein) | Confirm the complete absence of MEK5 protein expression in validated knockout clones via Western blot. |
| 8. Phenotypic Analysis | Use the validated MAP2K5 knockout clones and a wild-type control clone for downstream phenotypic and signaling experiments to compare with this compound treatment. |
Table 4: A step-by-step guide to generating and validating a MEK5 knockout cell line using CRISPR/Cas9.
Conclusion
The cross-validation of findings from a potent chemical probe like this compound with a precise genetic tool like CRISPR/Cas9 represents a robust strategy in modern drug discovery and cell biology. While this compound allows for acute, dose-dependent inhibition of MEK5, CRISPR/Cas9-mediated knockout of MAP2K5 provides a definitive genetic model for the loss of MEK5 function. Concordance between the two approaches strongly validates MEK5 as the primary target responsible for the observed biological effects of this compound. Any discrepancies can point towards potential off-target activities of the compound or complex compensatory mechanisms within the cell, providing further avenues for investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 9. A Survey of Validation Strategies for CRISPR-Cas9 Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BIX02188 and Other ERK5 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BIX02188 and other prominent inhibitors of the Extracellular signal-regulated kinase 5 (ERK5) signaling pathway. The content is designed to offer an objective analysis of their performance, supported by experimental data, to aid in the selection of appropriate tools for research and drug development.
Introduction to the ERK5 Signaling Pathway
The ERK5 pathway is a critical signaling cascade involved in various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway has been implicated in several diseases, most notably in cancer, where it can contribute to tumor growth and resistance to therapy.[1] The pathway is typically initiated by extracellular stimuli such as growth factors and stress, leading to the activation of a three-tiered kinase cascade involving MEKK2/3, MEK5, and finally ERK5.[1][2] Activated ERK5 translocates to the nucleus to regulate gene expression through the phosphorylation of various transcription factors.[3]
This compound: A Selective MEK5 Inhibitor
This compound was one of the first reported small molecule inhibitors to target the ERK5 pathway. It functions as a selective inhibitor of MEK5, the direct upstream activator of ERK5. By inhibiting MEK5, this compound effectively blocks the phosphorylation and subsequent activation of ERK5.[4]
Comparative Analysis with Other ERK5 Inhibitors
Several other small molecule inhibitors targeting the ERK5 pathway have been developed, each with distinct characteristics. This guide focuses on a comparison between this compound and other key inhibitors: XMD8-92, AX15836, and JWG-071. A significant consideration with some direct ERK5 inhibitors is the phenomenon of "paradoxical activation," where inhibitor binding to the kinase domain can unexpectedly promote the transcriptional activity of ERK5.[1]
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the key quantitative data for this compound and other selected ERK5 pathway inhibitors. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | Primary Target(s) | IC50 / Kd | Selectivity Notes | Reference(s) |
| This compound | MEK5 | IC50: 4.3 nM | Also inhibits ERK5 with an IC50 of 810 nM. Selective over MEK1, MEK2, ERK2, and JNK2. | |
| XMD8-92 | ERK5, BRD4 | Kd: 80 nM (ERK5), 190 nM (BRD4) | Dual inhibitor. Also inhibits DCAMKL2, PLK4, and TNK1 at higher concentrations. | [5] |
| AX15836 | ERK5 | IC50: 8 nM | Highly selective for ERK5 over a large panel of other kinases. Low affinity for BRD4 (Kd: 3,600 nM). | [4] |
| JWG-071 | ERK5, LRRK2 | IC50: 88 nM (ERK5), 109 nM (LRRK2) | Kinase-selective probe for ERK5. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The ERK5 signaling cascade and points of inhibition.
Caption: Workflow for biochemical and cell-based inhibitor analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
MEK5 Kinase Assay (Adapted from a Commercial Kit Protocol)
This protocol outlines a general procedure for measuring MEK5 kinase activity in the presence of an inhibitor.
Materials:
-
Active MEK5 enzyme
-
Inactive ERK5 substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitor, active MEK5 enzyme, and the inactive ERK5 substrate.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-ERK5
This protocol details the detection of phosphorylated ERK5 in cell lysates following inhibitor treatment.
Materials:
-
Cell culture medium, PBS, and cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA kit).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody: anti-phospho-ERK5 (Thr218/Tyr220).
-
Primary antibody: anti-total-ERK5 (for loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Plate cells (e.g., HeLa) and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of inhibitor for the specified time. Include a positive control (e.g., sorbitol stimulation) and a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody for total ERK5.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of inhibitors on cell viability.
Materials:
-
Cells in culture.
-
96-well cell culture plates.
-
Inhibitor compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for the inhibitor's effect on cell viability.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor BIX02188, focusing on its specificity for its primary target, MEK5, against other related kinases. The information is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1][2] It is a valuable tool for investigating the MEK5/ERK5 signaling pathway, which is implicated in various cellular processes, including cell proliferation, survival, and differentiation.[3] This pathway is distinct from the more extensively studied MEK1/2-ERK1/2 cascade.[4]
Comparative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target MEK5 and a panel of other kinases. The data demonstrates a high degree of selectivity for MEK5.
| Kinase Target | IC50 Value | Kinase Family | Notes |
| MEK5 | 4.3 nM | MAPKK | Primary Target |
| ERK5 (BMK1) | 810 nM | MAPK | Downstream of MEK5 |
| CSF1R (FMS) | 280 nM | Receptor Tyrosine Kinase | Closest off-target in a broad panel screen[5] |
| KIT | 550 nM | Receptor Tyrosine Kinase | Off-target |
| LCK | 390 nM | Tyrosine Kinase | Off-target |
| TGFβR1 | 1.8 µM | Serine/Threonine Kinase | Low affinity |
| p38α | 3.9 µM | MAPK | Low affinity |
| MEK1 | >6.3 µM | MAPKK | High selectivity over this closely related kinase |
| MEK2 | >6.3 µM | MAPKK | High selectivity over this closely related kinase |
| ERK1 | >6.3 µM | MAPK | No significant activity |
| ERK2 | Not inhibited | MAPK | High selectivity[2][3] |
| JNK2 | Not inhibited | MAPK | High selectivity[1][2][3] |
| EGFR | >6.3 µM | Receptor Tyrosine Kinase | No significant activity |
| STK16 | >6.3 µM | Serine/Threonine Kinase | No significant activity |
Data compiled from references[1][5].
As shown, this compound inhibits MEK5 with a low nanomolar potency.[1][5] While it also inhibits the downstream kinase ERK5, the IC50 value is significantly higher, at 810 nM.[1] Importantly, this compound shows no significant activity against the closely related kinases MEK1, MEK2, ERK1/2, and JNK2, highlighting its specificity for the MEK5/ERK5 pathway.[1][3] In broader kinase profiling against 87 kinases, this compound was found to be over 100-fold selective for MEK5 against 85 of them, with the most significant off-target activity observed against CSF1R.[5]
MEK5/ERK5 Signaling Pathway
This compound targets MEK5, a central kinase in a distinct MAPK signaling cascade. Upstream activators, such as MEKK2 and MEKK3, phosphorylate and activate MEK5.[3][6] Activated MEK5 then specifically phosphorylates and activates ERK5 (also known as Big Mitogen-activated Protein Kinase 1 or BMK1).[1][7] Subsequently, activated ERK5 translocates to the nucleus to phosphorylate downstream targets, including transcription factors like MEF2C, thereby regulating gene expression.[1][2]
Experimental Protocols
The specificity and potency of this compound have been determined through various in vitro and cell-based assays.
In Vitro Kinase Assay (for IC50 Determination)
This assay directly measures the ability of this compound to inhibit the catalytic activity of purified MEK5 enzyme.
Objective: To determine the concentration of this compound required to inhibit 50% of MEK5 kinase activity.
Materials:
-
Purified recombinant GST-MEK5 enzyme (15 nM)
-
This compound at varying concentrations
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 μM Na3VO4, 0.5 mM DTT
-
ATP (0.75 μM)
-
ATP Detection Reagent (e.g., PerkinElmer PKLight)
-
DMSO (for inhibitor dilution)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a multi-well plate, combine the assay buffer, 15 nM GST-MEK5, and the varying concentrations of this compound. Include control wells with DMSO only (representing 0% inhibition).
-
Initiate the kinase reaction by adding 0.75 μM ATP.
-
Incubate the reaction mixture at room temperature for 90 minutes.
-
Stop the reaction and measure the remaining ATP by adding an ATP detection reagent.
-
Incubate for an additional 15 minutes to stabilize the luminescent signal.
-
Measure the relative light units (RLU) using a luminometer.
-
Convert RLU signals to percent of control (POC) and plot against the logarithm of this compound concentration to determine the IC50 value using a suitable curve-fitting model.[1]
Cellular Phosphorylation Assay (Western Blot)
This assay confirms the activity of this compound in a cellular context by measuring its effect on the phosphorylation of ERK5, the direct downstream substrate of MEK5.
Objective: To assess the dose-dependent inhibition of sorbitol-induced ERK5 phosphorylation by this compound in cells.
Materials:
-
HeLa or HEK293 cells
-
Cell culture medium
-
Sorbitol (osmotic stress inducer)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Antibodies: Primary antibodies against phospho-ERK5 and total ERK5; appropriate secondary antibodies.
-
SDS-PAGE gels and Western blotting equipment.
Procedure:
-
Culture HeLa cells to the desired confluency.
-
Serum-starve the cells for approximately 20 hours.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1.5 hours.
-
Stimulate the cells with 0.4 M sorbitol for 20 minutes at 37°C to induce the MEK5/ERK5 pathway.
-
Harvest the cells and lyse them in ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK5. Subsequently, strip the membrane and re-probe with antibodies for total ERK5 to ensure equal protein loading.
-
Visualize the protein bands using an appropriate detection system. The results should demonstrate that this compound inhibits the phosphorylation of ERK5 in a dose-dependent manner, without affecting other MAPK pathways like ERK1/2 or JNK.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 5. Probe BIX-02188 | Chemical Probes Portal [chemicalprobes.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of BIX02188: A Comparative Guide for New Model Systems
For researchers, scientists, and drug development professionals, validating the on-target effects of a chemical probe is a critical step in its application to a new model system. This guide provides a comprehensive comparison of BIX02188, a selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), with alternative inhibitors. It includes detailed experimental protocols and data to facilitate the design and interpretation of validation studies.
This guide outlines key experiments to confirm the on-target effects of this compound, presents comparative data with other known MEK5/ERK5 inhibitors, and provides detailed protocols for their execution.
Comparative Analysis of MEK5/ERK5 Inhibitors
A critical aspect of validating this compound is understanding its potency and selectivity in comparison to other available tools. The following tables summarize the biochemical and cellular activities of this compound and its close analog, BIX02189, as well as other inhibitors of the MEK5/ERK5 pathway.
Table 1: Biochemical Potency of MEK5/ERK5 Inhibitors
| Inhibitor | Target | IC50 (nM) | Off-Target(s) with IC50 (nM) |
| This compound | MEK5 | 4.3 [3][4] | ERK5 (810) [3][4], Src (significant)[1][5], CSF1R (280), KIT (550), LCK (390)[6] |
| BIX02189 | MEK5 | 1.5[4] | ERK5 (59)[4], CSF1R (46)[4] |
| XMD8-92 | ERK5 | 80 (Kd)[7] | BRD4 (170, Kd)[7] |
| AX15836 | ERK5 | 8[7] | Lacks BRD4 activity[5] |
Table 2: Cellular Activity of MEK5 Inhibitors
| Inhibitor | Assay | Cell Line | IC50 (µM) |
| This compound | MEF2C Reporter | HeLa | 1.15 [3] |
| MEF2C Reporter | HEK293 | 0.82 [3] | |
| BIX02189 | MEF2C Reporter | HeLa | 0.53[4] |
| MEF2C Reporter | HEK293 | 0.26[4] |
Note: Data from different sources may not be directly comparable due to variations in experimental conditions.
On-Target Validation Workflow
A multi-pronged approach is recommended to confidently validate the on-target effects of this compound. This involves confirming target engagement, assessing the direct downstream consequences of target inhibition, and observing the expected cellular phenotype.
References
- 1. researchgate.net [researchgate.net]
- 2. The MEK5/ERK5 Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe BIX-02188 | Chemical Probes Portal [chemicalprobes.org]
- 7. benchchem.com [benchchem.com]
Confirming BIX02188-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Immediate Publication
Introduction
BIX02188, a specific inhibitor of MEK5, has emerged as a promising agent for inducing apoptosis in targeted cancer cell lines, particularly those with FLT3-ITD mutations prevalent in Acute Myeloid Leukemia (AML).[1] Confirmation of apoptosis is a critical step in the evaluation of any new anti-cancer compound. This guide provides a comparative overview of caspase assays as a primary method for verifying this compound-induced apoptosis, offering researchers, scientists, and drug development professionals a comprehensive resource for experimental design and data interpretation. We will compare this compound with other MEK/ERK pathway inhibitors and detail the methodologies for robustly assessing caspase-mediated cell death.
The Role of this compound in Apoptosis Induction
This compound selectively targets Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a key component of the ERK5 signaling pathway. This pathway is often dysregulated in cancer, contributing to cell proliferation and survival. By inhibiting MEK5, this compound disrupts this pro-survival signaling, leading to the initiation of the apoptotic cascade in sensitive cancer cells, such as the FLT3-ITD positive AML cell lines MOLM-13 and MV4-11.[1] The induction of apoptosis by this compound and other ERK5 pathway inhibitors sensitizes cancer cells to other therapeutic agents, highlighting its potential in combination therapies.
Principles of Caspase Assays for Apoptosis Confirmation
Apoptosis is executed by a family of cysteine proteases known as caspases. These enzymes are present as inactive zymogens in healthy cells and are activated in a cascade-like fashion upon apoptotic stimuli. Caspase assays are designed to detect the enzymatic activity of these key apoptotic mediators. The assays typically utilize a synthetic substrate that mimics the caspase recognition sequence, linked to a reporter molecule (a chromophore, fluorophore, or luciferase substrate). When cleaved by an active caspase, the reporter is released, generating a detectable signal that is proportional to the caspase activity.
There are three main types of caspase assays, each with distinct advantages and disadvantages:
-
Colorimetric Assays: These assays use a substrate linked to a chromophore, such as p-nitroaniline (pNA). Cleavage releases the chromophore, which can be quantified by measuring absorbance at a specific wavelength. They are generally less sensitive than other methods but are cost-effective and do not require specialized equipment.
-
Fluorometric Assays: In these assays, the substrate is conjugated to a fluorophore, such as 7-amino-4-trifluoromethyl coumarin (AFC). Upon cleavage, the free fluorophore emits a fluorescent signal when excited at the appropriate wavelength. Fluorometric assays offer higher sensitivity than colorimetric assays.
-
Luminometric Assays: These assays employ a substrate that, when cleaved, releases a substrate for luciferase, leading to the production of light. Luminometric assays, such as the Caspase-Glo® assays, are the most sensitive and have a wide dynamic range, making them suitable for high-throughput screening.[2][3][4]
Comparative Analysis of Apoptosis Induction by MEK/ERK Inhibitors
| Compound | Target | Cell Line | Assay Type | Key Findings | Reference |
| This compound | MEK5 | MOLM-13, MV4-11 | Western Blot (Cleaved PARP) | Induces apoptosis in FLT3-ITD positive AML cells. | [1] |
| XMD8-92 | ERK5 | A498 (Renal Carcinoma) | Caspase-3/7 Activity Assay (Fluorometric) | Increased percentage of caspase-3/7 positive cells upon treatment. | |
| BIX02189 | MEK5 | Endometrial Cancer Cells | Cell Viability Assay | Sensitizes cancer cells to TRAIL-induced apoptosis. | [5] |
| JWG-071 | ERK5 | Endometrial Cancer Cells | Cell Viability Assay | Sensitizes cancer cells to TRAIL-induced apoptosis. | [6] |
Experimental Protocols
Caspase-3/7-Glo® Luminescent Assay
This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay technical bulletin and is suitable for measuring the activity of the executioner caspases-3 and -7.[2][3][4]
Materials:
-
Cells to be assayed (e.g., MOLM-13)
-
This compound or other test compounds
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 to 2.5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add the desired concentration of this compound or other inhibitors to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 6, 12, 24 hours) at 37°C in a CO2 incubator.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium and reagent only) from all experimental readings. Express the results as fold change in caspase activity relative to the vehicle-treated control.
Western Blot for Cleaved PARP
Detection of the 89 kDa cleavage fragment of PARP is a reliable hallmark of apoptosis.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved PARP (Asp214)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizing the Apoptotic Pathway and Experimental Workflow
To further clarify the mechanism of this compound-induced apoptosis and the experimental process, the following diagrams are provided.
Caption: this compound-induced apoptotic signaling pathway.
Caption: General workflow for caspase activity assays.
Confirming apoptosis is a cornerstone of preclinical cancer drug development. Caspase assays provide a direct and quantifiable measure of apoptosis induction. While this compound has been shown to induce apoptosis in relevant cancer cell models, further studies providing detailed quantitative caspase activity data will strengthen its profile as a potent anti-cancer agent. This guide provides the necessary framework for researchers to design and execute experiments to confirm this compound-induced apoptosis and compare its efficacy with other MEK/ERK pathway inhibitors, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 3. promega.com [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
